1,4-Dihydroxy-6-naphthoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8O4 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
5,8-dihydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H8O4/c12-9-3-4-10(13)8-5-6(11(14)15)1-2-7(8)9/h1-5,12-13H,(H,14,15) |
InChI Key |
HVZYIHBMRFYBRI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2C=C1C(=O)O)O)O |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=C1C(=O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of 1,4 Dihydroxy 6 Naphthoic Acid
Classical and Retrosynthetic Approaches to 1,4-Dihydroxy-6-naphthoic Acid Synthesis
Traditional methods for synthesizing this compound often rely on fundamental organic reactions, including regioselective introduction of functional groups and the construction of the naphthalene (B1677914) core.
The synthesis of hydroxylated naphthoic acids typically involves the carefully controlled placement of hydroxyl and carboxyl groups onto a naphthalene scaffold. One established method is the Kolbe-Schmitt reaction, where a dihydroxynaphthalene is carboxylated under pressure with carbon dioxide. google.com For instance, reacting 1,4-dihydroxynaphthalene (B165239) with an alkali metal alcoholate to form its salt, followed by carboxylation with carbon dioxide gas, can yield 1,4-dihydroxy-2-naphthoic acid. google.com The regioselectivity of these reactions is highly dependent on factors such as pH, temperature, and the specific reagents used. For example, the direct nitration of 1-naphthoic acid to introduce a precursor for a hydroxyl group is challenged by the formation of isomers, with the 8-nitro and 5-nitro isomers being common products. Controlling the regioselectivity often requires multi-step procedures, such as starting with a pre-functionalized naphthalene derivative to direct subsequent substitutions.
Microbial transformation presents an alternative regioselective hydroxylation method. For example, the fungus Cunninghamella elegans can introduce hydroxyl groups at specific positions on a naphthalene ring through cytochrome P450-mediated oxidation.
Annulation reactions, which involve the formation of a new ring onto an existing one, are fundamental to constructing the naphthalene system. Palladium-catalyzed annulation of internal alkynes is a powerful method for creating highly substituted naphthalenes in a single step under relatively mild conditions. science.gov This process typically involves the arylpalladation of an alkyne, followed by an intramolecular Heck olefination and double bond isomerization. science.gov Another approach involves the ruthenium-catalyzed [2+2+2] benzannulation of phthalic acids with two alkyne molecules, which can produce multisubstituted 1-naphthoic acids. researchgate.net More recent developments have demonstrated the synthesis of polyheterohalogenated naphthalenes through the regioselective benzannulation of haloalkynes, offering a modular approach to complex naphthalene derivatives. nih.gov
A variety of other annulation strategies have been developed for the synthesis of substituted naphthalenes. These include:
The reaction of 1-bromo-2-vinylbenzene derivatives with alkynes catalyzed by palladium acetate (B1210297). thieme-connect.com
A cascade reaction of α-diazocarbonyl compounds with sulfoxonium ylides. thieme-connect.com
The reaction of aryl halides with 1,4-bis(trimethylsilyl)butadiyne and amines under cooperative copper and palladium catalysis. thieme-connect.com
Regioselective Hydroxylation and Carboxylation Strategies
Modern and Sustainable Synthetic Methodologies for this compound
Contemporary synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. This has led to the exploration of catalyst-mediated routes and advanced process technologies like flow chemistry for the synthesis of this compound and its analogs.
Catalyst-mediated synthesis offers significant advantages in terms of efficiency and selectivity. For example, a one-pot synthesis of substituted naphthoic acids has been reported using a mixed catalyst of anhydrous bismuth(III) nitrate (B79036) and concentrated sulfuric acid under solvent-free conditions. researchgate.net Lewis acid catalysts have also been employed for the direct carboxylation of naphthalene with carbon dioxide to produce 1-naphthoic acid, presenting a method with high atom economy. google.com
Green chemistry principles are increasingly being applied to the synthesis of naphthoic acid derivatives. Laccase-catalyzed reactions, which use molecular oxygen as a mild oxidant and produce water as the only byproduct, are a prime example. mdpi.comresearchgate.net These enzymatic reactions can be used for oxidative C-S bond formation to create sulfide (B99878) derivatives of 1,4-naphthoquinones under mild, aqueous conditions. researchgate.net The development of such biocatalytic methods represents a significant step towards more sustainable chemical production. mdpi.commdpi.com
Flow chemistry, or continuous synthesis, offers enhanced control over reaction parameters, improved safety, and potential for easier scale-up compared to traditional batch processes. rsc.orgnih.gov This technology has been successfully applied to the synthesis of various organic compounds, including derivatives of naphthoic acid. For example, a library of β-naphthols has been efficiently constructed using a continuous flow procedure based on a tandem Friedel–Crafts reaction of arylacetyl chlorides and alkynes, with reaction times as short as 160 seconds. rsc.org While direct application to this compound is not extensively documented, the synthesis of related ketones from 2-naphthoic acid has been demonstrated in a flow system, highlighting the potential of this technology for the synthesis of naphthoic acid derivatives. nih.govacs.org The use of continuous flow reactors is also noted in the industrial production of nitrated naphthoic acid derivatives to improve heat transfer and minimize byproducts.
Catalyst-Mediated and Green Chemistry Routes
Derivatization and Functionalization Strategies of this compound
The functional groups of this compound—the hydroxyl and carboxylic acid moieties—provide reactive sites for a wide range of chemical transformations, allowing for the synthesis of diverse derivatives.
Esterification of the carboxylic acid group is a common derivatization strategy. For example, phenyl 1,4-dihydroxy-2-naphthoate can be synthesized by the esterification of 1,4-dihydroxy-2-naphthoic acid. Another approach involves the synthesis of N-substituted amides from the corresponding acid. mdpi.com This can be achieved by converting the carboxylic acid to an acyl chloride, which then reacts with an amine. mdpi.com
The hydroxyl groups can also be modified. For instance, they can be alkylated or undergo oxidation to form quinones. The naphthalene ring itself is amenable to further functionalization. Electrophilic substitution reactions can introduce additional substituents onto the aromatic core. Moreover, the strategic placement of halogen atoms on the naphthalene ring through synthesis allows for subsequent functionalization via cross-coupling reactions. nih.govthieme-connect.com
In biological systems, 1,4-dihydroxy-2-naphthoic acid (a close isomer) is a precursor in the biosynthesis of menaquinone (Vitamin K2). nih.govnih.gov Enzymes such as 1,4-dihydroxy-2-naphthoate prenyltransferase catalyze the attachment of an isoprenoid side chain to the naphthoquinone headgroup, demonstrating a biological derivatization pathway. biorxiv.org
The following table summarizes key derivatization reactions of naphthoic acid derivatives:
| Starting Material | Reagent(s) | Reaction Type | Product Type | Reference |
| 1,4-Dihydroxy-2-naphthoic acid | Phenylating agent | Esterification | Phenyl 1,4-dihydroxy-2-naphthoate | |
| 3-Bromo-1,4-dimethoxy-2-naphthoic acid | Amine | Amidation | N-substituted 3-bromo-1,4-dimethoxy-2-naphthamide | mdpi.com |
| 1,4-Naphthohydroquinone | Thiol, Laccase | Oxidative C-S coupling | 1,4-Naphthoquinone-2,3-bis-sulfide | researchgate.net |
| 1,4-Dihydroxy-2-naphthoic acid | Isoprenyl pyrophosphate, Prenyltransferase | Prenylation | Prenylated naphthoquinone | biorxiv.org |
Esterification and Etherification Reactions
The carboxylic acid moiety of this compound readily undergoes esterification. Standard methods, such as reaction with an alcohol under acidic catalysis (e.g., using sulfuric acid), can be employed to produce the corresponding esters. researchgate.net For instance, the synthesis of methyl esters can be achieved using methanol (B129727) and a strong acid catalyst under reflux. researchgate.net More advanced methods involve the use of dehydrating agents to facilitate the reaction. The synthesis of phenyl esters, for example, can be accomplished by reacting the parent acid with phenol (B47542) under dehydrating conditions. Current time information in Bangalore, IN.
Etherification of the two hydroxyl groups is also a key transformation. These phenolic groups can be alkylated to form ethers. A common strategy involves protecting the hydroxyl groups, often through methylation, before carrying out other transformations on the molecule. mdpi.com For example, in the synthesis of derivatives of the isomeric 1,4-dihydroxy-2-naphthoic acid, the hydroxyl groups are converted to methoxy (B1213986) ethers before subsequent reactions like bromination and amidation. mdpi.com This protection strategy is crucial to prevent unwanted side reactions of the acidic and redox-active hydroxyl groups.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄), Reflux | Alkyl Ester | researchgate.net |
| Esterification | Phenol, Dehydrating Conditions | Phenyl Ester | Current time information in Bangalore, IN. |
| Etherification | Alkylating Agent (e.g., Methyl Iodide), Base | Dialkoxy Derivative | mdpi.com |
Halogenation and Nitration Studies
The introduction of halogen and nitro groups onto the naphthalene ring can significantly alter the compound's chemical and biological properties. The directing effects of the existing hydroxyl and carboxyl substituents are critical in determining the position of electrophilic substitution.
Halogenation: Direct bromination of dihydroxynaphthalene systems has been documented. For example, 1,5-dihydroxynaphthalene (B47172) can be brominated to yield various bromo-derivatives. acs.org In a more controlled approach, using a protected precursor such as methyl 1,4-dimethoxy-2-naphthoate, bromination can be achieved selectively. A notable example is the bromination of the 2-naphthoic acid isomer with N-bromosuccinimide (NBS) to yield the 3-bromo derivative. mdpi.com This suggests that the C3 position of a 1,4-dihydroxy- or 1,4-dialkoxy-naphthoic acid is activated towards electrophilic attack.
Nitration: Nitration of dihydroxynaphthalene derivatives is highly dependent on reaction conditions and the substitution pattern of the starting material. Studies on 1,5-dihydroxynaphthalene show that nitration can lead to multiple products, including 2,6-dinitro- and 2,4,6,8-tetranitro-derivatives, highlighting the powerful activating effect of the hydroxyl groups. rsc.org However, direct nitration can sometimes be challenging; in some cases, it fails to introduce a nitro group onto the naphthalene system, instead leading to derivatives with nitro groups on other parts of the molecule if present. researchgate.net The synthesis of specific nitro-isomers may require indirect routes, such as the condensation of a pre-nitrated precursor like 2,3-dichloro-5-nitro-1,4-naphthoquinone (B1587128) with other reagents. researchgate.net
Amidation and Peptide Coupling Analogues
The carboxylic acid functional group allows for the formation of amides through reaction with primary or secondary amines. This transformation is fundamental for creating peptide coupling analogues or for linking the naphthoic acid core to other molecules. A common method involves converting the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with an amine. mdpi.comgoogle.com This two-step procedure was used to synthesize a variety of N-substituted amides from a 3-bromo-1,4-dimethoxy-2-naphthoic acid intermediate. mdpi.com Direct coupling of a naphthoic acid with an amine using standard peptide coupling reagents is also a viable and widely used strategy. nih.govresearchgate.net Research on 3,5-dihydroxy-2-naphthoic acid, a close analogue, demonstrates its successful coupling with 3-phenylpropylamine (B116678) to form the corresponding naphthamide. nih.gov Furthermore, biocatalytic methods using amide bond synthetases are emerging as sustainable alternatives for amide formation. acs.org
| Step | Description | Typical Reagents | Reference |
|---|---|---|---|
| 1. Activation | Conversion of carboxylic acid to a reactive intermediate. | Thionyl chloride (SOCl₂) or Oxalyl chloride for acyl chloride formation. | mdpi.com |
| 2. Coupling | Reaction of the activated intermediate with an amine. | Primary or secondary amine (R-NH₂ or R₂NH). | mdpi.com |
| Alternative One-Pot Method | |||
| 1. Direct Coupling | Direct formation of the amide bond from the carboxylic acid and amine. | Peptide coupling agents (e.g., HBTU, HATU) and a base. | nih.govresearchgate.net |
Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming new carbon-carbon bonds. wikipedia.orglibretexts.org These reactions typically involve the coupling of an organohalide or triflate with a coupling partner like an organoboron compound (Suzuki) or an alkene (Heck). wikipedia.orglibretexts.orgyonedalabs.com
To utilize these methods, a halogenated derivative of this compound is required as a substrate. As discussed in section 2.3.2, such derivatives can be synthesized, for example, by bromination of the corresponding dialkoxy ester. mdpi.com This bromo-naphthoic acid derivative serves as the electrophilic partner in the cross-coupling reaction.
In a typical Suzuki-Miyaura coupling, the bromo-derivative would react with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org Similarly, in the Heck reaction, the bromo-derivative would couple with an alkene to form a new substituted alkene. wikipedia.orglibretexts.org These reactions would allow for the attachment of a wide array of aryl, heteroaryl, or vinyl substituents to the naphthalene core, greatly expanding the structural diversity of accessible compounds.
Mechanistic Investigations of this compound Reactivity
Understanding the fundamental chemical behavior of this compound is essential for predicting its reactivity and designing new synthetic pathways.
Acid-Base Properties and Tautomerism Studies
Tautomerism: The 1,4-dihydroxynaphthalene (naphthohydroquinone) core of the molecule can exist in equilibrium with its keto tautomer, 1,4-dihydronaphthalene-1,4-dione. rsc.orglookchem.comchimia.ch This keto-enol tautomerism is a well-studied phenomenon for 1,4-naphthalenediols. lookchem.com While the dihydroxy (enol) form is generally more stable at room temperature in neutral conditions, the diketo form can be present in significant amounts, especially when heated above the melting point. rsc.orglookchem.com The position of the equilibrium is influenced by substituents on the naphthalene ring and can be shifted by factors like solvent polarity and temperature. lookchem.com Computational studies on related systems like naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) have been used to calculate the relative energies and populations of the different tautomers. scielo.brjst.go.jp This tautomeric equilibrium is crucial as the keto and enol forms have distinct chemical reactivities.
Oxidation-Reduction Chemistry
The 1,4-dihydroxynaphthalene moiety is a hydroquinone (B1673460) system, making it highly susceptible to oxidation. It can undergo a two-electron, two-proton oxidation to form the corresponding 1,4-naphthoquinone (B94277) derivative. This process is often reversible. jst.go.jp The oxidation can be carried out using common chemical oxidizing agents like manganese dioxide (MnO₂) or potassium permanganate (B83412) (KMnO₄). The compound is also known to be unstable in solution, where it can be oxidized by dissolved oxygen or air. nih.govresearchgate.net
Electrochemical studies on 1,4-dihydroxynaphthalene and its derivatives reveal a pH-dependent, diffusion-controlled redox process. publish.csiro.auresearchgate.net The oxidation and reduction potentials are key parameters that quantify its behavior as a reducing or oxidizing agent. The process often proceeds via a stable semiquinone radical intermediate, formed by the transfer of one electron and one proton. publish.csiro.auresearchgate.net This redox activity is central to the role of 1,4-dihydroxy-2-naphthoic acid (a close isomer) as a key intermediate in the biosynthesis of menaquinone (Vitamin K2), where it acts as an electron shuttle. ubc.cacarnegiescience.edu The prenylation of the hydroquinone is often accompanied by spontaneous oxidation to the naphthoquinone form. biorxiv.org
Biosynthetic Pathways, Microbial Production, and Ecological Roles of 1,4 Dihydroxy 6 Naphthoic Acid
Elucidation of the Biosynthetic Pathway of 1,4-Dihydroxy-6-naphthoic Acid
The biosynthesis of this compound (DHNA), a key intermediate in the production of menaquinone (vitamin K2), is a critical metabolic process in various microorganisms. nih.govnih.gov The elucidation of its biosynthetic pathway has revealed intricate enzymatic mechanisms and precursor relationships.
The formation of the naphthoic acid core in some organisms, such as in the biosynthesis of the enediyne antitumor antibiotic neocarzinostatin (B611948), involves an iterative type I polyketide synthase (PKS). nih.govresearchgate.net This PKS, known as neocarzinostatin naphthoate synthase (NNS), constructs the bicyclic aromatic structure by condensing multiple acetate (B1210297) units. researchgate.net Specifically, NNS from Streptomyces carzinostaticus utilizes six acetate units to synthesize the 2,7-dihydroxy-5-methyl-1-naphthoic acid moiety. researchgate.net This iterative type I PKS is a large, multifunctional enzyme with repeated modules, each responsible for one cycle of chain extension and subsequent processing. nih.gov
Several key enzymes are pivotal in the biosynthesis of DHNA and its derivatives. These enzymes have been identified and characterized in various organisms, revealing different pathways and regulatory mechanisms.
DHNA Synthase (MenB): Also known as 1,4-dihydroxy-2-naphthoyl-CoA synthase, MenB is a crucial enzyme in the classical menaquinone biosynthesis pathway. ebi.ac.uknih.gov It catalyzes the conversion of o-succinylbenzoyl-CoA (OSB-CoA) to 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA). nih.govnih.govqmul.ac.uk MenB belongs to the crotonase superfamily and its mechanism involves the stabilization of a thioester enolate. ebi.ac.uknih.gov The enzyme's structure has been determined in pathogens like Staphylococcus aureus and Mycobacterium tuberculosis, highlighting it as a potential target for antimicrobial drugs. nih.gov Some MenB enzymes, like the one from Escherichia coli, are activated by bicarbonate, which acts as a cofactor. nih.gov This has led to the classification of DHNA-CoA synthases into two subfamilies: type I (bicarbonate-dependent) and type II (bicarbonate-independent). nih.gov
MqnD (1,4-dihydroxy-6-naphthoate synthase): In an alternative menaquinone biosynthetic pathway found in bacteria like Streptomyces coelicolor, Helicobacter pylori, and Campylobacter jejuni, the enzyme MqnD is responsible for the formation of 1,4-dihydroxy-6-naphthoate. ebi.ac.uknih.govubc.ca MqnD catalyzes the conversion of cyclic dehypoxanthine futalosine (B117586) (DHFL) to this compound. ebi.ac.uknsf.govacs.org The crystal structure of MqnD from Thermus thermophilus HB8 has been resolved, providing insights into its active site and catalytic mechanism. nih.govresearchgate.net This alternative pathway makes MqnD an attractive target for developing specific chemotherapeutics against pathogens that utilize it, as humans lack this pathway. nih.gov
The following table provides a summary of the key enzymes involved in DHNA biosynthesis:
| Enzyme | Gene | Function | Organism Examples |
|---|---|---|---|
| DHNA Synthase | menB | Converts o-succinylbenzoyl-CoA to 1,4-dihydroxy-2-naphthoyl-CoA. nih.govwikipedia.org | Escherichia coli, Staphylococcus aureus, Mycobacterium tuberculosis nih.govwikipedia.org |
| MqnD | mqnD | Catalyzes the conversion of cyclic dehypoxanthine futalosine to this compound. ebi.ac.uknsf.gov | Streptomyces coelicolor, Helicobacter pylori, Campylobacter jejuni ebi.ac.uk |
Precursor incorporation studies and metabolic labeling have been instrumental in deciphering the biosynthetic pathways of naphthoic acids. For instance, stable isotope-labeling experiments using ¹³C-labeled naphthalene (B1677914) and ¹³C-bicarbonate have been employed to trace the metabolic fate of precursors in anaerobic degradation pathways. nih.govasm.orgresearchgate.netcapes.gov.br These studies have shown that in certain sulfate-reducing bacteria, the degradation of naphthalene proceeds via 2-naphthoic acid, which is then reduced. nih.govasm.org
In the context of neocarzinostatin biosynthesis, feeding experiments with ¹³C-labeled acetate confirmed that the naphthoic acid moiety is assembled from six acetate units via a polyketide pathway. researchgate.net Similarly, studies on the biosynthesis of menaquinone in Propionibacterium freudenreichii have utilized fed-batch cultures to investigate the production of DHNA, revealing that under certain conditions, the production of DHNA is favored over menaquinone. nih.gov These metabolic engineering approaches provide valuable information on the regulation and optimization of DHNA production.
Identification and Characterization of Key Biosynthetic Enzymes (e.g., DHNA Synthase, MqnD, MenB)
Biological Sources and Natural Occurrence
This compound and its isomers are found in a variety of biological sources, including microorganisms and plants, where they play significant roles in metabolism and ecological interactions.
DHNA is a well-established microbial metabolite, particularly in bacteria that synthesize menaquinone (vitamin K2).
Propionibacterium freudenreichii : This bacterium is a known producer of 1,4-dihydroxy-2-naphthoic acid (DHNA). nih.govresearchgate.netamerigoscientific.com In fact, DHNA is a major metabolic by-product of its fermentation process. researchgate.net Studies have shown that DHNA produced by P. freudenreichii can promote the growth of beneficial gut bacteria like Bifidobacterium. researchgate.netamerigoscientific.comnih.gov Fed-batch cultivation of P. freudenreichii has been explored to enhance the production of DHNA. nih.gov
Staphylococcus aureus : This bacterium synthesizes menaquinone via the classical pathway involving DHNA as a precursor. nih.govnih.gov The menaquinone biosynthetic pathway is essential for the respiration of S. aureus and has been implicated in its response to heme toxicity and susceptibility to certain antibiotics. nih.govfrontiersin.orgresearchgate.net The enzyme MenD, the first committed step in this pathway, is allosterically inhibited by the downstream product DHNA, indicating a feedback regulation mechanism. royalsocietypublishing.orgnih.gov
Other Bacteria : DHNA and its biosynthetic enzymes are found in a wide range of bacteria. The alternative menaquinone pathway, producing 1,4-dihydroxy-6-naphthoate, is present in species like Streptomyces coelicolor, Helicobacter pylori, and Campylobacter jejuni. ebi.ac.ukubc.ca Anaerobic bacteria involved in the degradation of naphthalene also produce derivatives of naphthoic acid. nih.govasm.org Lactic acid-producing bacteria such as Lactobacillus casei have also been shown to produce 1,4-DHNA. nih.gov
The following table summarizes some of the microbial producers of DHNA and its relevance:
| Microbial Producer | Type of Naphthoic Acid | Relevance |
|---|---|---|
| Propionibacterium freudenreichii | 1,4-dihydroxy-2-naphthoic acid | Major fermentation product, prebiotic activity. nih.govresearchgate.netnih.gov |
| Staphylococcus aureus | 1,4-dihydroxy-2-naphthoic acid | Intermediate in essential menaquinone biosynthesis. nih.govnih.gov |
| Streptomyces coelicolor | This compound | Intermediate in alternative menaquinone biosynthesis. ebi.ac.uk |
| Lactobacillus casei | 1,4-dihydroxy-2-naphthoic acid | Identified as a metabolite. nih.gov |
While more commonly associated with microbial metabolism, naphthoic acid derivatives are also found in plants.
Rubia cordifolia L. (Indian Madder) : The roots of this plant are a rich source of various anthraquinones and their precursors. mdpi.comnih.govmedchemexpress.com Phytochemical analyses have identified 1,4-dihydroxy-2-naphthoic acid as a constituent of Rubia cordifolia extracts. mdpi.comnih.gov This compound is considered a precursor in the shikimate pathway for the biosynthesis of alizarin-type anthraquinones in plants. biorxiv.orgresearchgate.net The prenylation of 1,4-dihydroxy-2-naphthoic acid is a key step in this pathway. biorxiv.orgresearchgate.net
Marine Organisms as Novel Sources
While terrestrial microbes are well-known producers of this compound (DHNA), recent investigations have turned to marine environments, revealing a largely untapped reservoir of microbial diversity with the potential for novel biosynthetic capabilities. Marine bacteria, in particular, have been identified as promising sources of DHNA and its derivatives.
Several species of marine bacteria, including Zobellia barbeyronii, Marinithermus hydrothermalis, Marinobacter litoralis, and Marinobacter flavus, have been reported to produce menaquinone-6 (MK-6) beilstein-journals.org. The biosynthesis of menaquinones often proceeds through DHNA as a key intermediate, suggesting that the genetic machinery for producing DHNA is present in these organisms beilstein-journals.org.
A study focusing on marine Flavobacteria and Saccharomonospora species identified gene clusters homologous to the bacterial MenA family, which are known to be involved in menaquinone biosynthesis. These findings further support the hypothesis that marine bacteria are a viable source for DHNA production beilstein-journals.org. The identification of prenyltransferases, enzymes crucial for the synthesis of menaquinones from DHNA, in marine bacteria like Zobellia galactanivorans and Alistipes machipongonensis underscores the potential for discovering novel biocatalysts for DHNA-related compounds from marine environments beilstein-journals.org.
Genetic and Metabolic Engineering for Enhanced this compound Production
To meet the growing demand for this compound (DHNA) and to facilitate its study and application, researchers have turned to genetic and metabolic engineering strategies. These approaches aim to improve the production efficiency of DHNA by manipulating the biosynthetic pathways in both native and heterologous hosts.
Pathway Reconstruction in Heterologous Hosts
A common strategy for enhancing the production of natural products is the reconstruction of their biosynthetic pathways in well-characterized and easily culturable heterologous hosts, such as Escherichia coli and Streptomyces lividans. This approach allows for the circumvention of challenges associated with the slow growth or difficult genetic manipulation of the native producing organisms.
For instance, the genes responsible for DHNA biosynthesis can be cloned and expressed in E. coli. The menA gene from E. coli, which encodes the 1,4-dihydroxy-2-naphthoate octaprenyltransferase, a key enzyme in menaquinone biosynthesis that utilizes a DHNA precursor, has been a target for such studies chalmers.se. Overexpression of this and other related genes in engineered E. coli strains can lead to increased production of DHNA or its derivatives chalmers.se.
Similarly, Streptomyces lividans has been used as a heterologous host for expressing genes from other Streptomyces species. For example, the neocarzinostatin (NCS) biosynthetic gene cluster from Streptomyces carzinostaticus, which includes the gene for a naphthoic acid synthase, has been expressed in S. lividans oup.comresearchgate.net. This resulted in the production of intermediates of the naphthoic acid moiety of NCS, demonstrating the feasibility of using heterologous hosts to produce complex molecules related to DHNA oup.comresearchgate.net.
Gene Cluster Manipulation and Overexpression Strategies
The genes responsible for the biosynthesis of secondary metabolites like DHNA are often organized in contiguous gene clusters. Manipulation of these clusters, including the overexpression of key genes, is a powerful tool for increasing product yield.
In Streptomyces species, the disruption of certain genes within a biosynthetic cluster can lead to the accumulation of specific intermediates. For example, a functional knockout of the aziA2 gene in the azinomycin B gene cluster of Streptomyces sahachiroi resulted in the abolishment of azinomycin B production and the overproduction of a naphthoic acid derivative beilstein-journals.org. This highlights how targeted gene inactivation can be used to channel metabolic flux towards the synthesis of desired intermediates.
Furthermore, the expression of entire gene clusters can be activated or enhanced. The ectopic expression of a specific regulatory gene, apdR, in Aspergillus nidulans led to the activation of a silent polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid gene cluster, resulting in the production of aspyridones beilstein-journals.org. Similar strategies could be applied to activate silent or poorly expressed DHNA biosynthetic gene clusters.
Overexpression of pathway-specific enzymes is another effective strategy. In Streptomyces carzinostaticus, the heterologous expression of ncsB (naphthoic acid synthase) and ncsB1 (O-methyltransferase) in S. lividans led to the production of 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid, demonstrating that the co-expression of multiple biosynthetic genes can lead to the formation of more complex derivatives oup.com.
Table 1: Examples of Genetic Engineering Strategies for Naphthoic Acid-Related Compounds
| Organism | Genetic Modification | Outcome | Reference |
|---|---|---|---|
| Streptomyces sahachiroi | Knockout of aziA2 gene | Overproduction of a naphthoic acid derivative | beilstein-journals.org |
| Streptomyces lividans | Heterologous expression of ncsB and ncsB1 from S. carzinostaticus | Production of 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid | oup.com |
| Escherichia coli | Overexpression of menA gene | Increased production of menaquinone precursor | chalmers.se |
| Aspergillus nidulans | Ectopic expression of regulatory gene apdR | Activation of a silent PKS-NRPS gene cluster | beilstein-journals.org |
Ecological and Physiological Significance in Producing Organisms
This compound (DHNA) and its derivatives are not merely metabolic byproducts; they play significant roles in the physiology and ecological interactions of the organisms that produce them. These roles range from mediating microbial communication to contributing to defense mechanisms in plants.
Role in Microbial Interactions and Communication
In the complex microbial communities of the gut, DHNA and related compounds can act as signaling molecules and growth factors. 1,4-dihydroxy-2-naphthoic acid (a positional isomer of DHNA) has been identified as a bifidogenic growth stimulator, promoting the growth of beneficial Bifidobacterium species nih.govsigmaaldrich.com. This compound is produced by bacteria such as Propionibacterium freudenreichii nih.govasm.org.
Furthermore, menaquinones, for which DHNA is a precursor, are essential for the growth of many gut bacteria that cannot synthesize them on their own. This creates a dependency where some bacteria, like certain species of Faecalibacterium, Bacteroides, Bilophila, Gordonibacter, and Sutterella, rely on menaquinone-producing neighbors for survival nih.gov. This highlights a form of microbial cross-feeding and syntrophy mediated by these compounds.
DHNA can also influence the physiology of other bacteria. For example, exogenous 1,4-dihydroxy-2-naphthoic acid has been shown to inhibit the growth of Staphylococcus aureus by allosterically inhibiting MenD, a key enzyme in the menaquinone biosynthesis pathway royalsocietypublishing.org. This suggests a role for DHNA in competitive interactions between different bacterial species. Additionally, in Lactobacillus plantarum, 1,4-dihydroxy-2-naphthoic acid can induce oxidative stress but also participates in extracellular electron transfer, a process that can be important for metabolism and survival in certain environments researchgate.net.
Contribution to Plant Defense Mechanisms
In plants, DHNA is an intermediate in the biosynthesis of phylloquinone (vitamin K1), a crucial component of the photosynthetic electron transport chain oup.com. Beyond this primary metabolic role, DHNA and other naphthoquinones are involved in plant defense.
Recent studies suggest that specialized 1,4-naphthoquinones, which have allelopathic and defensive properties, may have evolved from the phylloquinone pathway, with DHNA as a key branching point researchgate.netoup.com. These compounds can be exuded by roots and act as allelochemicals, inhibiting the growth of competing plants oup.com. For example, juglone, a well-known allelopathic naphthoquinone from black walnut, is synthesized via a pathway that utilizes DHNA oup.com.
Prenylated polyphenols and terpenoids, which are synthesized in plants, are involved in defense against both biotic and abiotic stresses uni-halle.de. The biosynthesis of some of these defensive compounds involves prenyltransferases, enzymes that can also act on DHNA-related structures uni-halle.de. The production of these compounds can be induced by environmental stressors, indicating their role in the plant's adaptive response to its environment researchgate.net.
Function as a Pigment Precursor or Antioxidant in Biological Systems
Pigment Precursor
The naphthoquinone structure, for which dihydroxynaphthoic acids are direct precursors, is the basis for many natural pigments.
Anthraquinone (B42736) Biosynthesis: In plants, alizarin-type anthraquinones, which are natural dyes, are synthesized via the shikimate pathway. biorxiv.org A key step in this pathway is the conversion of shikimate into the naphthoquinone precursor, 1,4-dihydroxy-2-naphthoic acid (DHNA). biorxiv.org This molecule serves as the foundational A and B rings of the final anthraquinone structure. biorxiv.org
Industrial Dyes: The stable and colored nature of the naphthoquinone ring has led to the use of compounds like 1,4-dihydroxy-2-naphthoic acid as an industrial material for dyestuffs and pigments.
Antioxidant Properties
The hydroxyl groups on the naphthalene ring confer significant antioxidant capabilities to dihydroxynaphthoic acids.
Redox Activity: The ability of the hydroquinone (B1673460) structure to donate hydrogen atoms allows it to act as a reducing agent and radical scavenger. Studies on 1,4-dihydroxy-2-naphthoic acid (DHNA) have confirmed its antioxidant activity and its potential relevance in mitigating oxidative stress.
Chemical Stability: The antioxidant nature of DHNA also makes it susceptible to oxidation. Its stability in solutions can be improved by the removal of dissolved oxygen or the addition of other antioxidants like ascorbic acid or polyphenols.
Table 2: Functional Roles of Dihydroxynaphthoic Acids
| Function | Description | Relevant Isomer(s) |
|---|---|---|
| Pigment Precursor | Serves as a building block for natural pigments like plant anthraquinones. | 1,4-dihydroxy-2-naphthoic acid (DHNA) |
| Antioxidant | Scavenges free radicals due to the redox-active hydroquinone structure. | 1,4-dihydroxy-2-naphthoic acid (DHNA) |
Molecular and Cellular Research on 1,4 Dihydroxy 6 Naphthoic Acid Excluding Clinical Human Data
Fundamental Molecular Interactions of 1,4-Dihydroxy-6-naphthoic Acid
Interactions with Nucleic Acids (DNA/RNA)
The interaction of this compound with nucleic acids has been investigated, revealing its ability to bind to DNA. Gel mobility shift assays have demonstrated that a related compound, 1,4-dihydroxy-2-naphthoic acid (DHNA), can induce the transformation of the aryl hydrocarbon receptor (AhR) to its DNA-binding form. nih.govresearchgate.net Specifically, at concentrations of 10 and 100 μM, 1,4-DHNA significantly stimulated the transformation and subsequent DNA binding of the AhR in guinea pig hepatic cytosol. nih.gov Chromatin immunoprecipitation (ChIP) assays further confirmed that treatment with 1,4-DHNA resulted in the recruitment of the AhR to the DRE (dioxin-responsive element) region of the CYP1A1 promoter in both human Caco2 and mouse YAMC cells. researchgate.net
Chelation Chemistry with Metal Ions in Biological Contexts
The chemical structure of this compound, particularly the presence of hydroxyl and carboxyl groups on the naphthalene (B1677914) ring, suggests a potential for chelating metal ions. This is supported by studies on related compounds. For example, the combination of a 2-naphthoic acid and a methyloxazoline in ecteinamines, which share a similar naphthoate core, is known to possess siderophore properties, indicating a capacity for iron chelation. nih.gov While this suggests a preferential association with iron, other metals like zinc and copper are also potential candidates for chelation. nih.gov The radical SAM enzyme MqnC, which is involved in the biosynthesis of menaquinone, contains a [4Fe-4S] cluster, highlighting the importance of iron in related biological pathways. nih.gov
Impact on Cellular Pathways and Biochemical Processes (in vitro or non-human models)
Modulation of Specific Enzyme Activities (e.g., prenyltransferases)
1,4-Dihydroxy-2-naphthoic acid (DHNA) and its derivatives have been shown to modulate the activity of various enzymes, including prenyltransferases. In the biosynthesis of anthraquinones in Rubia cordifolia, a DHNA prenyltransferase (RcDT1) was identified that catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to DHNA. biorxiv.org This reaction is a key step in the formation of the final anthraquinone (B42736) structure. biorxiv.org The study found that the natural substrate for RcDT1 is DHNA, and the presence of the 2-carboxyl group is crucial for this recognition. biorxiv.org
Furthermore, DHNA has been identified as an agonist for the aryl hydrocarbon receptor (AhR). nih.govmedchemexpress.comnih.gov This interaction leads to the induction of cytochrome P450 enzymes, specifically CYP1A1 and CYP1B1, in both mouse and human colon cells. nih.govnih.gov The induction of these enzymes indicates a direct impact on cellular metabolic pathways.
The table below details the modulation of specific enzyme activities by DHNA.
| Enzyme/Receptor | Organism/Cell Line | Effect of DHNA | Key Findings |
| DHNA Prenyltransferase (RcDT1) | Rubia cordifolia | Substrate | DHNA is the natural substrate for this enzyme in anthraquinone biosynthesis. biorxiv.org |
| Aryl Hydrocarbon Receptor (AhR) | Mouse (YAMC cells), Human (Caco2 cells) | Agonist | DHNA binds to AhR, leading to the induction of CYP1A1 and CYP1B1 expression. nih.govnih.gov |
| MenD | Staphylococcus aureus, Mycobacterium tuberculosis, Lactococcus lactis, Bacillus subtilis, Listeria monocytogenes | Allosteric Inhibitor | DHNA inhibits the activity of MenD, a key enzyme in menaquinone biosynthesis. researchgate.netroyalsocietypublishing.orgnih.govcanterbury.ac.nz |
Effects on Microbial Metabolism and Growth (e.g., in Staphylococcus aureus or Listeria monocytogenes)
The inhibitory effect of 1,4-dihydroxy-2-naphthoic acid (DHNA) on the MenD enzyme has significant consequences for the metabolism and growth of certain bacteria. In Staphylococcus aureus, the addition of exogenous DHNA has been shown to inhibit bacterial growth. researchgate.netroyalsocietypublishing.orgnih.govroyalsocietypublishing.orgbiorxiv.org This growth inhibition can be rescued by supplementing the growth medium with menaquinone-4 (MK-4), a downstream product of the pathway, confirming that the effect of DHNA is due to the disruption of menaquinone biosynthesis. researchgate.netroyalsocietypublishing.orgnih.govroyalsocietypublishing.org Growth inhibition of S. aureus was observed at DHNA concentrations of 50 µM, with more severe effects at 100 µM and complete inhibition at 150 µM. royalsocietypublishing.orgbiorxiv.org
Similarly, in Listeria monocytogenes, the synthesis of DHNA is essential for its survival and virulence. nih.govcarnegiescience.edunih.govasm.org Mutants of L. monocytogenes that are unable to produce DHNA show defects in cytosolic survival. carnegiescience.eduasm.org This highlights the critical role of DHNA, or the menaquinone pathway, in the metabolic adaptation of this pathogen within host cells. carnegiescience.edu DHNA is also required for the virulence of L. monocytogenes in murine models. asm.org
The growth of Bacillus subtilis and Lactococcus lactis is also inhibited by DHNA, and in the case of B. subtilis, this inhibition can be rescued by the addition of MK-4. canterbury.ac.nz
The table below summarizes the effects of DHNA on the growth of various microorganisms.
| Microorganism | Effect of DHNA | Concentration | Key Findings |
| Staphylococcus aureus | Growth Inhibition | 50-150 µM | DHNA inhibits growth by disrupting menaquinone biosynthesis. Growth can be rescued by MK-4 supplementation. researchgate.netroyalsocietypublishing.orgnih.govroyalsocietypublishing.orgbiorxiv.org |
| Listeria monocytogenes | Essential for Survival and Virulence | Not specified | DHNA synthesis is crucial for cytosolic survival and virulence. nih.govcarnegiescience.edunih.govasm.org |
| Bacillus subtilis | Growth Inhibition | Not specified | Growth is inhibited by DHNA, and this effect is rescued by MK-4. canterbury.ac.nz |
| Lactococcus lactis | Growth Inhibition | Not specified | DHNA inhibits the growth of this bacterium. canterbury.ac.nz |
Influence on Plant Cell Signaling and Development
In the realm of plant biochemistry, the structural analogue 1,4-dihydroxy-2-naphthoic acid (DHNA) is recognized as a crucial intermediate in the biosynthesis of anthraquinones and naphthoquinones via the shikimate pathway. biorxiv.org This pathway is fundamental for the production of a wide array of secondary metabolites in plants. The process involves the conversion of shikimate into the naphthoquinone head-group precursor, DHNA, which provides the A and B rings of the resulting anthraquinone structure. biorxiv.org
Research on the plant Rubia cordifolia, which is rich in alizarin-type anthraquinones, has led to the characterization of a key enzyme in this pathway. biorxiv.org A specific prenyltransferase, RcDT1, has been identified that catalyzes the prenylation of 1,4-dihydroxy-2-naphthoic acid. biorxiv.org This step is the first committed reaction specific to this biosynthetic route. biorxiv.org The enzyme attaches a dimethylallyl pyrophosphate (DMAPP) group to the DHNA core, a reaction that is often followed by spontaneous oxidation and decarboxylation. biorxiv.org
Further investigation into the enzyme's properties revealed that its expression is predominantly localized in the roots of R. cordifolia and the enzyme itself is situated in the plastids, which aligns with its role in anthraquinone biosynthesis. biorxiv.org The discovery and characterization of this DHNA-prenyltransferase provide significant insight into the molecular mechanisms governing the production of these important plant-derived compounds. biorxiv.org
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Identification of Pharmacophores and Key Structural Features for Biological Interactions
Structure-activity relationship (SAR) studies have been instrumental in identifying the key molecular features of naphthoic acid derivatives that govern their biological interactions. For the closely related compound 1,4-dihydroxy-2-naphthoic acid (DHNA), the hydroxyl and carboxyl substituents, along with their positioning on the naphthalene ring, are critical for its activity. oup.com
Studies examining the activation of the aryl hydrocarbon receptor (AhR) found that the 1,4-dihydroxy substitution pattern is a key pharmacophoric element. researchgate.net The activity was significantly enhanced by the presence of a carboxyl group at the 2-position. researchgate.net Computational modeling suggests that while structurally different from other AhR ligands like TCDD, 1,4-DHNA shares similar interactions within the AhR binding pocket. researchgate.net
In bacterial systems, the structural features of DHNA are crucial for its role as an allosteric inhibitor of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) synthase (MenD), the first committed enzyme in the menaquinone biosynthetic pathway. royalsocietypublishing.orgnih.gov Specific amino acid residues in the DHNA binding pocket of Staphylococcus aureus MenD, including Arg98 and Lys283, have been identified as important for both catalysis and inhibition. royalsocietypublishing.orgnih.gov
Furthermore, research on the plant prenyltransferase RcDT1 highlights the importance of the carboxyl group on the naphthalene ring. biorxiv.org The presence of an unsubstituted 2-carboxyl group was found to be crucial for substrate recognition, as its absence or methylation prevented the enzymatic reaction. biorxiv.org While hydroxylation at other positions (C-1, C-3, C-4) was tolerated, the loss of hydroxyl groups on the carboxyl-bearing ring abolished prenylation, underscoring the specific structural requirements for this biological interaction. biorxiv.org
Synthesis and Evaluation of Analogues for Targeted Molecular Research
To probe the biological functions and therapeutic potential of the naphthoic acid scaffold, various analogues have been synthesized and evaluated. This research aims to refine activity, improve stability, and elucidate mechanisms of action.
A notable example is the synthesis of pyrimidinone-fused 1,4-naphthoquinones derived from commercially available 1,4-dihydroxy-2-naphthoic acid. mdpi.com These novel derivatives were evaluated for their antimicrobial activity against a panel of drug-resistant oral bacteria, demonstrating the potential for chemical modification to generate potent new antibacterial agents. mdpi.com
In research directly relevant to this compound, progress has been made toward synthesizing substrate analogues to study the mechanism of 1,4-dihydroxy-6-naphthoate (DHN) synthase, an enzyme found in pathogenic bacteria. ubc.ca One such analogue, de-carboxy CDHF, which lacks a carboxylic acid functional group, was designed to help distinguish between proposed catalytic mechanisms of the enzyme. ubc.ca
To overcome the inherent instability of 1,4-dihydroxy-2-naphthoic acid, a more stable derivative, DHNA-4-sulfate (DHNAS), was developed. researchgate.net This analogue was designed to convert back to the active DHNA form in vivo. researchgate.net Additionally, a range of structurally related analogues have been evaluated in SAR studies to determine the specific contributions of the hydroxyl and carboxyl groups to biological activity. researchgate.net These compounds include versions with methoxy (B1213986) groups (1,4-dimethoxy-2-naphthoic acid), single hydroxyl groups (1- and 4-hydroxy-2-naphthoic acid), and those lacking hydroxyl groups entirely (1- and 2-naphthoic acid). researchgate.net
| Analogue Name | Starting Material/Core | Purpose of Synthesis/Evaluation | Reference |
|---|---|---|---|
| Pyrimidinone-fused 1,4-naphthoquinones | 1,4-dihydroxy-2-naphthoic acid | Evaluation of antimicrobial activity against oral bacteria | mdpi.com |
| de-carboxy CDHF | Naphthol core | Elucidation of the catalytic mechanism of 1,4-dihydroxy-6-naphthoate synthase | ubc.ca |
| 1,4-Dihydroxy-2-naphthoic Acid Sulfate (DHNAS) | 1,4-dihydroxy-2-naphthoic acid | To create a stable derivative for in vivo studies | researchgate.net |
| 1,4-dimethoxy-2-naphthoic acid (1,4-DMNA) | Naphthalene | Structure-activity relationship studies for AhR activation | researchgate.net |
| 1-hydroxy-2-naphthoic acid (1-HNA) | Naphthalene | Structure-activity relationship studies for AhR activation | researchgate.net |
Mechanisms of Action in Specific Biological Systems (Non-Clinical Focus)
Elucidation of Anti-Microbial Mechanisms (e.g., in bacterial or fungal models)
The menaquinone (vitamin K2) biosynthesis pathway, which is essential for many bacteria but absent in humans, represents a key target for antimicrobial agents. ubc.cachalmers.se 1,4-dihydroxy-6-naphthoate (DHN) synthase is an enzyme in this pathway found in pathogenic bacteria such as Campylobacter jejuni and Helicobacter pylori. ubc.ca It catalyzes the formation of the 1,4-dihydroxy-6-naphthoate core of menaquinone. ubc.ca
Detailed mechanistic studies on the closely related isomer, 1,4-dihydroxy-2-naphthoic acid (DHNA), have revealed a sophisticated feedback inhibition mechanism. In both Mycobacterium tuberculosis and Staphylococcus aureus, DHNA acts as an allosteric inhibitor of MenD, the first enzyme in the menaquinone pathway. royalsocietypublishing.orgnih.govroyalsocietypublishing.org This inhibition is conserved across these phylogenetically distant bacteria, suggesting an ancient regulatory mechanism. royalsocietypublishing.org Exogenously applied DHNA has been shown to inhibit the growth of S. aureus, an effect that can be reversed by supplementing the growth medium with menaquinone, confirming that the inhibition of this pathway is the cause of the growth defect. nih.govroyalsocietypublishing.org
The enzyme that adds the isoprenoid side chain to the naphthoate core, 1,4-dihydroxy-2-naphthoate octaprenyltransferase (MenA), is also considered a promising drug target. chalmers.seresearchgate.net The development of small molecules that mimic the DHNA scaffold is seen as a viable strategy for creating new antibacterial drugs that target menaquinone biosynthesis. royalsocietypublishing.org
| Compound | Target Enzyme | Mechanism of Action | Target Organism(s) | Reference |
|---|---|---|---|---|
| 1,4-dihydroxy-2-naphthoic acid (DHNA) | MenD (SEPHCHC synthase) | Allosteric feedback inhibition | Staphylococcus aureus, Mycobacterium tuberculosis | royalsocietypublishing.orgnih.gov |
| Inhibitors of 1,4-dihydroxy-6-naphthoate (DHN) synthase | DHN synthase | Enzyme inhibition (Target for design) | Campylobacter jejuni, Helicobacter pylori | ubc.ca |
| Inhibitors of MenA | MenA (isoprenyltransferase) | Enzyme inhibition (Target for design) | M. tuberculosis, E. coli | chalmers.seresearchgate.net |
| Pyrimidinone-fused 1,4-naphthoquinones | Not specified | Growth inhibition | E. faecalis, S. aureus, S. epidermidis, and others | mdpi.com |
Role in Antioxidant Defense Systems (e.g., radical scavenging in vitro)
Hydroxylated naphthoic acids and their derivatives are recognized for their potential antioxidant activities, largely attributed to the redox-active hydroquinone (B1673460) moiety. While direct in vitro radical scavenging data for this compound is limited, studies on structurally similar compounds provide strong evidence for this function. Modern pharmacological studies have demonstrated that anthraquinones, for which DHNA is a precursor, possess anti-oxidation activities. biorxiv.org
Research on related compounds supports this role. For instance, 6-(2-Hydroxyethyl)-1-naphthoic acid has been shown in in vitro studies to effectively scavenge free radicals, which is a key mechanism for protecting cells from damage caused by oxidative stress. Similarly, 1,3-dihydroxy-2-naphthoic acid has demonstrated potential as an antioxidant capable of neutralizing free radicals in biological systems. smolecule.com The antioxidant capacity of these compounds is a significant area of interest, as oxidative stress is implicated in numerous pathological processes.
Participation in Intercellular Communication in Biological Niches
Current scientific literature provides limited specific information regarding the direct participation of this compound in intercellular communication within biological niches. The IUPAC name for this compound is 5,8-dihydroxy-2-naphthoic acid, and it is identified in chemical databases with entries such as ChEBI:64284. ebi.ac.uk
While detailed studies on its signaling functions are not extensively documented, evidence suggests a potential biological role. A synthase enzyme, named "1,4-dihydroxy-6-naphthoate synthase," has been identified in Pedobacter sp., a bacterium belonging to the Sphingobacteriaceae family. uniprot.org The annotation of this enzyme indicates its involvement in the menaquinone biosynthesis pathway. uniprot.org This finding points to the natural production of this compound by microorganisms, suggesting a potential, though currently uncharacterized, function within its microbial environment.
It is important to distinguish this compound from its extensively studied isomer, 1,4-dihydroxy-2-naphthoic acid (DHNA) . The vast majority of research on the role of dihydroxynaphthoic acids in intercellular communication focuses on DHNA. This related compound is a well-documented bacterial metabolite produced by species such as Propionibacterium freudenreichii and is known to act as a signaling molecule in various biological contexts. medchemexpress.comresearchgate.net
Research on 1,4-dihydroxy-2-naphthoic acid has demonstrated its functions in:
Microbe-microbe communication: It acts as a feedback inhibitor of the menaquinone biosynthesis pathway in Staphylococcus aureus, thereby inhibiting its growth. royalsocietypublishing.org It also serves as a growth stimulator for beneficial gut bacteria of the genus Bifidobacterium. nih.gov
Microbe-host communication: It functions as an agonist for the host's aryl hydrocarbon receptor (AhR), playing a role in modulating inflammatory responses in the gut. medchemexpress.comnih.govresearchgate.net
These findings for the 2-isomer highlight the significant role that this class of molecules can play in mediating complex interactions within biological niches. However, further research is required to determine if this compound has similar or distinct functions in intercellular communication.
Advanced Analytical and Spectroscopic Methodologies for 1,4 Dihydroxy 6 Naphthoic Acid Research
Chromatographic Separation and Detection Techniques
Chromatography is the cornerstone for isolating and quantifying 1,4-dihydroxy-6-naphthoic acid from complex matrices, such as bacterial cultures or enzymatic reaction mixtures. The choice of technique depends on the sample complexity, the required sensitivity, and the analytical objective, whether it be quantification or purity assessment.
High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for the analysis of non-volatile, polar compounds like dihydroxynaphthoic acids. A reverse-phase (RP-HPLC) method is the most logical approach for the separation and quantification of this compound.
Method Development Strategy: The development of a robust RP-HPLC method would focus on optimizing separation parameters to achieve good resolution, peak shape, and sensitivity. The strategy would be guided by methods developed for structurally similar analytes like other phenolic acids and naphthoic acid isomers. helixchrom.comphcog.compensoft.net
Stationary Phase: An octadecyl-silica (C18) column is the conventional choice, providing a non-polar stationary phase for effective retention and separation of aromatic acids.
Mobile Phase: A gradient elution using a mixture of an organic solvent (methanol or acetonitrile) and acidified water is typical. The acid (e.g., acetic acid or formic acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape. scispace.comiosrphr.org
Detection: UV detection is highly suitable due to the aromatic nature of the naphthalene (B1677914) ring. The wavelength for maximum absorbance would be determined using a photodiode array (PDA) detector, but is expected to be in the 254-280 nm range.
Validation: A developed method would require validation according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). pensoft.net
Table 1: Conceptual Parameters for HPLC Method Development
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for reverse-phase separation of aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic or Acetic Acid | Acid suppresses ionization of the carboxyl group for better retention and peak shape. |
| Mobile Phase B | Acetonitrile or Methanol (B129727) | Organic solvent to elute the compound from the C18 column. |
| Elution Mode | Gradient | Allows for efficient elution of the target analyte while separating it from other matrix components. |
| Flow Rate | 0.8 - 1.2 mL/min | Typical flow rate for a standard 4.6 mm ID column. |
| Column Temperature | 25 - 40 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV/PDA at ~254-280 nm | The naphthalene ring system provides strong UV absorbance for sensitive detection. |
| Injection Volume | 5 - 20 µL | Standard volume for analytical HPLC. |
Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its high polarity and low volatility, which stem from its two phenolic hydroxyl groups and one carboxylic acid group. These functional groups would lead to poor chromatographic performance and thermal decomposition in the hot GC inlet. Therefore, chemical derivatization is an essential prerequisite to increase volatility and thermal stability. nih.gov
Derivatization Process: The most common derivatization strategy for compounds with active hydrogens (as in -OH and -COOH groups) is silylation. acs.org This process replaces the active hydrogen atoms with a less polar and more stable trimethylsilyl (B98337) (TMS) group.
Sample Preparation: The analyte is extracted from its matrix and thoroughly dried, as moisture can deactivate the silylating reagent.
Reaction: The dried extract is reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), often with a catalyst like trimethylchlorosilane (TMCS), in a suitable solvent (e.g., pyridine). acs.orgumlub.pl The mixture is typically heated to ensure the reaction goes to completion.
GC-MS Analysis: The resulting silylated derivative is then volatile enough for injection into the GC-MS system. The mass spectrometer provides both high sensitivity and structural information from the fragmentation pattern of the derivative, aiding in its identification.
Table 2: General Workflow for GC-MS Analysis via Derivatization
| Step | Procedure | Common Reagents/Parameters |
|---|---|---|
| 1. Extraction | Liquid-liquid or solid-phase extraction to isolate the analyte. | Ethyl acetate (B1210297), Diethyl ether |
| 2. Drying | Complete removal of solvent and water. | Evaporation under nitrogen stream. |
| 3. Derivatization | Reaction with a silylating agent. | BSTFA + 1% TMCS, or MTBSTFA in pyridine. |
| 4. Incubation | Heating to drive the reaction. | 70-80 °C for 1-4 hours. acs.orgumlub.pl |
| 5. GC-MS Analysis | Separation on a capillary column and detection by MS. | DB-5 or similar non-polar column; Electron Ionization (EI) at 70 eV. |
Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. mdpi.com It combines some of the best features of both gas and liquid chromatography, offering fast, efficient, and "green" separations due to reduced organic solvent consumption. thieme-connect.com
While the application of SFC specifically to this compound is not documented, its utility for analyzing polar compounds, including aromatic acids, makes it a highly promising technique. mdpi.comlibretexts.org For a polar analyte like this, the non-polar supercritical CO₂ would need to be mixed with a polar organic modifier, such as methanol, to achieve sufficient elution strength. thieme-connect.com The separation selectivity could be optimized by adjusting the modifier concentration, pressure, and temperature, or by screening different stationary phases (e.g., diol, amino, or phenyl-based columns). mdpi.com
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. It offers advantages of high efficiency, short analysis times, and minimal sample and solvent consumption. acs.orgmdpi.com
For the purity assessment of this compound, Capillary Zone Electrophoresis (CZE) would be the most appropriate mode. nih.gov Since the molecule contains a carboxylic acid and two phenolic hydroxyl groups, its charge is pH-dependent. Analysis would typically be performed in a basic buffer (e.g., borate (B1201080) buffer at pH > 8.5), where the carboxylic and phenolic groups are deprotonated, imparting a negative charge to the molecule. acs.orgresearchgate.net This allows it to migrate toward the anode, against the electroosmotic flow. This technique is particularly well-suited for separating closely related isomers and assessing the purity of synthesized compounds. uliege.be
Supercritical Fluid Chromatography (SFC) Applications
Spectroscopic Characterization for Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. Although experimentally derived NMR spectra for this compound are not found in the surveyed literature, its expected spectral features can be predicted based on its structure and data from related compounds.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the five aromatic protons, the two hydroxyl protons, and the single carboxylic acid proton. The aromatic protons would appear as doublets or triplets, with their chemical shifts and coupling constants being highly dependent on their position on the naphthalene ring. The hydroxyl and carboxylic acid protons would typically appear as broad singlets at a downfield chemical shift.
¹³C NMR: The carbon NMR spectrum would display 11 distinct signals corresponding to each carbon atom in the molecule. The carboxyl carbon would be the most deshielded, appearing at the lowest field (~170 ppm). The carbons bonded to the hydroxyl groups would also be significantly deshielded compared to the other aromatic carbons. researchgate.net
2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to definitively assign all proton and carbon signals and confirm the connectivity of the atoms, thereby verifying the 1,4-dihydroxy-6-carboxy substitution pattern on the naphthalene core.
Table 3: Predicted NMR Data for this compound
| Type | Predicted Chemical Shift (ppm) Range | Assignment |
|---|---|---|
| ¹H NMR | 10.0 - 13.0 | 1H, singlet, -COOH |
| 9.0 - 10.0 | 2H, broad singlets, Ar-OH | |
| 6.5 - 8.5 | 5H, multiplets, Ar-H | |
| ¹³C NMR | 165 - 175 | 1C, -COOH |
| 140 - 155 | 2C, C-OH | |
| 110 - 135 | 8C, remaining Ar-C |
Note: These are predicted values based on general principles. Actual experimental values may vary.
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,4-dihydroxy-2-naphthoic acid |
| Acetic acid |
| Acetonitrile |
| Borate |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Carbon Dioxide |
| Diethyl ether |
| Ethyl acetate |
| Formic acid |
| Menaquinone |
| Methanol |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |
| Pyridine |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized for the identification of functional groups within a molecule, providing insights into its structural framework. elixirpublishers.com In the context of this compound, these vibrational spectroscopy methods are instrumental in confirming the presence of its key chemical moieties: the hydroxyl (-OH) groups, the carboxylic acid (-COOH) group, and the aromatic naphthalene ring. elixirpublishers.comtandfonline.com
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These absorption events are recorded as a spectrum of peaks, where each peak corresponds to a particular vibrational mode of a functional group. For this compound, characteristic IR absorption bands would be expected for the O-H stretching of the hydroxyl and carboxylic acid groups, the C=O stretching of the carbonyl in the carboxylic acid, C-O stretching, and the C=C stretching vibrations of the aromatic ring.
Raman spectroscopy, a complementary technique, involves the inelastic scattering of monochromatic light, usually from a laser. The resulting Raman spectrum also provides information about the vibrational modes of the molecule. For symmetric molecules or functional groups, Raman spectroscopy can often provide stronger and more defined signals than IR spectroscopy. The analysis of both IR and Raman spectra allows for a more comprehensive assignment of the vibrational modes of this compound. elixirpublishers.comresearchgate.net
Theoretical calculations, such as those based on Density Functional Theory (DFT), are often employed alongside experimental spectra to achieve a more precise assignment of the observed vibrational frequencies. elixirpublishers.comresearchgate.net By comparing the experimental IR and Raman spectra with the computationally predicted spectra, researchers can confidently identify the functional groups and gain a deeper understanding of the molecular structure of this compound.
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | IR, Raman |
| Carboxylic Acid (-COOH) | O-H Stretch (broad) | 2500-3300 | IR |
| Carbonyl (C=O) | C=O Stretch | ~1700 | IR |
| Aromatic Ring | C=C Stretch | 1400-1600 | IR, Raman |
| C-H Stretch | 3000-3100 | IR, Raman | |
| Hydroxyl/Carboxylic Acid | C-O Stretch | 1000-1300 | IR |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique for studying the electronic transitions within a molecule, particularly those involving chromophores—the parts of a molecule responsible for its color. science.gov The naphthalene ring system in this compound, with its extended π-electron system, acts as a potent chromophore, allowing the compound to absorb light in the UV-Vis region. oup.com
The UV-Vis spectrum of this compound reveals characteristic absorption maxima (λ_max) that are indicative of its electronic structure. These absorptions arise from π → π* transitions within the aromatic rings. The presence of hydroxyl and carboxylic acid substituents on the naphthalene core can influence the position and intensity of these absorption bands. These auxochromic groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. science-softcon.de
Analysis of the UV-Vis spectrum is crucial for several research applications. It can be used for the quantitative determination of this compound in various samples by applying the Beer-Lambert Law. Furthermore, changes in the UV-Vis spectrum upon interaction with other molecules or changes in the chemical environment (e.g., pH) can provide valuable information about binding events or chemical reactions. For instance, the deprotonation of the hydroxyl or carboxylic acid groups would be expected to alter the electronic structure and thus shift the absorption peaks. science.gov
In biosynthetic studies, UV-Vis spectroscopy is often used to monitor the formation of this compound and its derivatives in enzymatic reactions. biorxiv.org The appearance of characteristic absorption peaks can signal the successful synthesis of the target compound.
Table 2: Illustrative UV-Vis Absorption Data for Naphthoic Acid Derivatives
| Compound | Solvent | λ_max (nm) | Reference |
| Naphthoic Acid Moiety of Neocarzinostatin (B611948) | - | 254 | oup.com |
| Phenyl 1,4-dihydroxy-2-naphthoate | - | - | |
| 2,3,4 DHMP (Chalcone Derivative) | DMSO | ~300 | researchgate.net |
Note: Specific λ_max values for this compound require experimental determination and can vary with the solvent used.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Studies
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. For this compound, HRMS can provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula, C₁₁H₈O₄. ebi.ac.uk This level of precision is crucial in distinguishing it from other isomeric compounds that have the same nominal mass.
Beyond accurate mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) enables detailed fragmentation pathway studies. In a typical MS/MS experiment, the protonated or deprotonated molecule of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum. This spectrum is a unique fingerprint of the molecule and offers significant structural information.
The fragmentation of this compound would likely involve characteristic losses of small neutral molecules such as water (H₂O) from the hydroxyl groups and carbon dioxide (CO₂) from the carboxylic acid group. The fragmentation pattern of the naphthalene ring itself can also provide clues about the substitution pattern. By carefully analyzing the masses of the fragment ions, researchers can piece together the connectivity of the atoms within the molecule, confirming the positions of the hydroxyl and carboxylic acid groups. researchgate.net
For example, a feature with a mass-to-charge ratio (m/z) of 203.0345 was observed in a study, which corresponds to the deprotonated molecule of a compound with the chemical formula C₁₁H₈O₄. biorxiv.org Analysis of the mass fragmentation spectra was then used to distinguish between 16 possible chemical structures, ultimately identifying this compound. biorxiv.org
Table 3: Predicted Fragmentation Data for this compound ([M-H]⁻)
| Precursor Ion (m/z) | Molecular Formula | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
| 203.0345 | C₁₁H₇O₄⁻ | 185.0238 | H₂O | Deprotonated, dehydrated molecule |
| 203.0345 | C₁₁H₇O₄⁻ | 159.0395 | CO₂ | Decarboxylated ion |
| 159.0395 | C₁₀H₇O₂⁻ | 141.0289 | H₂O | Decarboxylated and dehydrated ion |
Note: This table is illustrative and based on general fragmentation principles of similar compounds. Actual fragmentation patterns need to be experimentally determined.
Hyphenated Techniques and Advanced Omics Integration
LC-MS/MS for Metabolomics and Trace Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. biorxiv.orgnih.gov This makes it exceptionally well-suited for metabolomics studies and the trace analysis of compounds like this compound in complex biological matrices. nih.govup.ac.za
In a typical LC-MS/MS workflow, a biological extract is first subjected to liquid chromatography, where this compound is separated from other metabolites based on its physicochemical properties. The eluent from the LC column is then introduced into the mass spectrometer. Data-dependent acquisition is a common strategy where the instrument performs a full scan to detect all ions present, and then automatically selects the most intense ions for fragmentation (MS/MS). biorxiv.org This allows for both the detection and structural confirmation of metabolites in a single analytical run.
LC-MS/MS has been instrumental in identifying this compound in various biological contexts. For instance, it has been used in metabolomics to identify the compound in microbial fermentation broths and to study its role in biosynthetic pathways. nih.gov The high sensitivity of LC-MS/MS also enables the detection of trace amounts of this compound, which is crucial when studying its role as a signaling molecule or a metabolic intermediate present at low concentrations.
Table 4: LC-MS/MS Parameters for the Analysis of Naphthoic Acid Derivatives
| Parameter | Value/Description | Reference |
| LC Column | C18 or HSS T3 | up.ac.za |
| Mobile Phase | Water/Acetonitrile with Formic Acid | up.ac.za |
| Ionization Mode | Electrospray Ionization (ESI), negative or positive | biorxiv.orgnih.gov |
| MS Analysis | Full scan followed by data-dependent MS/MS | biorxiv.org |
| Detection | Based on precursor ion m/z and characteristic fragment ions | nih.gov |
GC-MS/MS and Data-Dependent Acquisition Strategies
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is another powerful hyphenated technique for the analysis of volatile and semi-volatile compounds. While this compound itself is not sufficiently volatile for direct GC analysis, it can be analyzed after a derivatization step. Derivatization, typically silylation, converts the polar hydroxyl and carboxylic acid groups into less polar and more volatile silyl (B83357) ethers and esters, respectively.
Once derivatized, the compound can be separated from other components in a sample using a gas chromatograph. The separated compounds then enter the mass spectrometer for detection and identification. Similar to LC-MS/MS, data-dependent acquisition strategies can be employed in GC-MS/MS. This involves the instrument automatically switching between full scan mode and product ion scan mode for the most intense peaks, allowing for the identification and structural confirmation of the derivatized this compound. spandidos-publications.com
GC-MS/MS offers excellent chromatographic resolution and is highly sensitive. It has been utilized in metabolomics studies to analyze urinary metabolic profiles, where changes in the levels of compounds like 1,4-dihydroxy-naphthoic acid can serve as potential biomarkers for certain conditions. spandidos-publications.com
Table 5: Typical GC-MS Parameters for the Analysis of Derivatized Organic Acids
| Parameter | Value/Description | Reference |
| Derivatization Agent | Silylating agents (e.g., BSTFA, MSTFA) | researchgate.net |
| GC Column | DB-5MS or similar non-polar column | spandidos-publications.com |
| Carrier Gas | Helium | spandidos-publications.com |
| Injection Mode | Splitless | spandidos-publications.com |
| Ionization Mode | Electron Ionization (EI) | spandidos-publications.com |
| MS Analysis | Full scan and data-dependent MS/MS | spandidos-publications.com |
Imaging Mass Spectrometry for Spatial Distribution Studies
Imaging Mass Spectrometry (IMS) is a cutting-edge technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections without the need for labeling. This technology provides a "molecular microscope," enabling researchers to map the location of specific compounds, including this compound, within a biological sample.
One of the most common IMS techniques is Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging. In a MALDI imaging experiment, a thin section of tissue is coated with a matrix compound that absorbs laser energy. A pulsed laser is then rastered across the tissue surface, desorbing and ionizing molecules from discrete locations. The mass spectrometer then analyzes the ions from each spot, generating a mass spectrum for every pixel of the image. By selecting the m/z value corresponding to this compound, a 2D ion image can be constructed, revealing its distribution across the tissue. mdpi.com
This technique has profound implications for understanding the biological roles of this compound. For example, in plant biology, IMS could be used to visualize the localization of this compound in different plant tissues during its biosynthesis or in response to environmental stimuli. biorxiv.org In pharmacological studies, it could map the distribution of the compound in target tissues. The ability to correlate molecular distribution with histopathological features makes IMS a powerful tool in biomedical research. google.com
Quantitative Analysis in Complex Research Matrices
The accurate quantification of this compound from complex samples, such as biological fluids, plant tissues, or fermentation broths, presents significant analytical challenges. Matrix components can interfere with analysis, leading to ion suppression in mass spectrometry or co-elution in chromatography. Therefore, the development of highly selective and efficient analytical methods is paramount.
Development of Robust Extraction and Sample Preparation Protocols
The primary goal of sample preparation is to extract the target analyte, this compound, from the sample matrix while removing interfering substances. The choice of protocol depends on the physicochemical properties of the analyte and the nature of the matrix.
Commonly employed techniques for phenolic acids include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govwikipedia.org LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic solvent. wikipedia.orglibretexts.org For an acidic compound like this compound, the pH of the aqueous phase can be manipulated to control its partitioning. By adjusting the pH to be acidic (e.g., pH 2), the carboxylic acid group remains protonated, increasing its hydrophobicity and facilitating its extraction into an organic solvent. libretexts.orgresearchgate.net
Solid-phase extraction (SPE) is a more versatile and often more efficient technique that has become a popular method for cleaning up phenolic acid extracts prior to chromatographic analysis. nih.govmdpi.com SPE utilizes a solid sorbent packed in a cartridge to selectively retain the analyte from the liquid sample. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. For phenolic acids, reversed-phase sorbents like C18 or polymeric sorbents such as Oasis HLB are frequently used. researchgate.netresearchgate.netd-nb.info Studies on similar compounds have shown that direct SPE protocols can offer significant advantages over LLE, including higher extraction efficiencies. researchgate.net
For enhanced selectivity, particularly in highly complex matrices, Molecularly Imprinted Polymers (MIPs) offer a state-of-the-art solution. MIPs are custom-synthesized polymers with cavities specifically designed to bind a target molecule or structurally related compounds. nih.gov In the context of this compound, a structural analog could be used as a template during the polymerization process to create specific binding sites for this compound, enabling its highly selective extraction from a sample.
A typical extraction and sample preparation workflow might involve:
Homogenization of the sample.
Initial solvent extraction (e.g., with methanol or ethanol (B145695) mixtures). d-nb.info
pH adjustment of the extract to acidify it.
Application to an SPE cartridge (e.g., Oasis HLB) for cleanup and concentration. researchgate.net
Elution of the purified this compound using a solvent like methanol.
Evaporation of the eluate and reconstitution in a mobile phase-compatible solvent for analysis.
Isotope Dilution Mass Spectrometry for Absolute Quantification
For the most accurate and precise quantification, Isotope Dilution Mass Spectrometry (IDMS) is the gold standard. This technique overcomes the challenges of matrix effects and unavoidable sample loss during preparation. The principle of IDMS involves adding a known quantity of a stable isotope-labeled (e.g., containing ¹³C or ²H/Deuterium) version of the analyte—in this case, this compound—to the sample at the earliest stage of preparation.
This labeled compound serves as an internal standard that is chemically identical to the native (unlabeled) analyte. It therefore behaves identically during extraction, cleanup, and chromatographic separation. Because the labeled and unlabeled forms are only differentiated by their mass, a mass spectrometer can distinguish between them.
The absolute concentration of the native analyte is calculated based on the measured ratio of the unlabeled analyte to the labeled internal standard. Since any loss of analyte during the procedure will affect the labeled and unlabeled forms equally, the ratio remains constant, ensuring high accuracy and precision. While the synthesis of a stable isotope-labeled standard for a specific compound like this compound is a specialized process, research on similar structures like 6-hydroxy-2-naphthoic acid has demonstrated the feasibility of producing deuterated analogs for such research. researchgate.net
Method Validation for Accuracy, Precision, and Sensitivity in Research Samples
Before an analytical method can be confidently used for quantitative research, it must undergo rigorous validation to demonstrate its reliability. Validation confirms that the method is suitable for its intended purpose. The key parameters assessed are accuracy, precision, sensitivity, linearity, selectivity, and robustness. oup.com
Accuracy: This measures the closeness of the experimental value to the true value. It is typically assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The percentage of the spiked amount that is measured (recovered) determines the accuracy. For phenolic acids, mean recoveries are often expected to be in the range of 80% to 110%. researchgate.netdiva-portal.org
Precision: This describes the degree of agreement among a series of measurements. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: intra-day precision (repeatability within the same day) and inter-day precision (reproducibility over several days). For bioanalytical methods, RSD values are typically expected to be below 15%. researchgate.net
Sensitivity: The sensitivity of the method is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. diva-portal.org
Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. This is confirmed by analyzing standards at several concentrations and is typically demonstrated by a correlation coefficient (r²) greater than 0.99. oup.com
Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In chromatography, this is shown by the absence of interfering peaks at the retention time of the analyte in blank samples. oup.com
Robustness: This assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition), providing an indication of its reliability during normal usage. oup.com
The table below summarizes typical validation parameters for an HPLC-based method for quantifying phenolic acids, which would be applicable to a method developed for this compound.
Table 1: Representative Method Validation Parameters for Quantitative Analysis of a Phenolic Acid
| Validation Parameter | Metric | Typical Acceptance Criteria/Findings | Source |
| Accuracy | Mean Recovery (%) | 84% - 108% | researchgate.netdiva-portal.org |
| Precision | Relative Standard Deviation (RSD) | < 15% | researchgate.net |
| Intra-day RSD (%) | < 5% | researchgate.net | |
| Inter-day RSD (%) | < 10% | researchgate.net | |
| Linearity | Correlation Coefficient (r²) | > 0.99 | oup.com |
| Range | 1 - 1000 µg/mL | oup.com | |
| Sensitivity | Limit of Detection (LOD) | 0.13 - 11.4 µg/g | researchgate.netdiva-portal.org |
| Limit of Quantification (LOQ) | 0.4 - 38.0 µg/g | diva-portal.org |
Theoretical and Computational Chemistry Studies of 1,4 Dihydroxy 6 Naphthoic Acid
Quantum Chemical Calculations
Quantum chemical calculations provide valuable insights into the intrinsic properties of molecules. For 1,4-dihydroxy-6-naphthoic acid, these computational methods are employed to understand its electronic behavior, predict its spectroscopic characteristics, and estimate its reactivity through parameters like acidity and redox potential.
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)
The electronic properties of a molecule are fundamentally governed by the arrangement of its electrons in various molecular orbitals. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity and electronic transitions. sciencepg.com
For naphthoic acid derivatives, the presence and position of substituent groups, such as hydroxyl (-OH) and carboxyl (-COOH) groups, significantly impact the electronic structure. researchgate.net Electron-donating groups tend to raise the energy of the HOMO, while electron-withdrawing groups lower the energy of the LUMO. This modulation of the HOMO-LUMO gap affects the molecule's stability and its ability to participate in chemical reactions. sciencepg.comnih.gov
| Compound | HOMO Energy (kcal/mol) | LUMO Energy (kcal/mol) | HOMO-LUMO Gap (kcal/mol) |
|---|---|---|---|
| Naphthoic acid | -146 | -48 | 98 |
| o-Hydroxy naphthoic acid | -151 | -42 | 109 |
| o-Methoxy naphthoic acid | -149 | -41.4 | 108 |
| o-Ethoxy naphthoic acid | -146 | -57.1 | 89.1 |
Source: Adapted from computational studies on ortho-substituted naphthoic acids. researchgate.net
Spectroscopic Property Predictions (e.g., NMR chemical shifts, UV-Vis spectra)
Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can then be compared with experimental data for structure verification.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. Theoretical calculations can predict the 1H and 13C NMR chemical shifts of a molecule. For naphthoic acid derivatives, the chemical shifts are sensitive to the electronic environment of each nucleus. For example, in a study of 1-hydroxy-4-methoxy-2-naphthoic acid, the proton chemical shifts were assigned based on computational and experimental (NOESY) data. nih.gov The calculated NMR data for various substituted naphthoic acids have shown good correlation with experimental values, aiding in the correct assignment of signals. nih.gov While specific predicted NMR data for this compound is not detailed in the provided results, it is known that the hydroxyl and carboxyl groups would significantly influence the chemical shifts of the aromatic protons and carbons.
UV-Vis Spectra: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) in a UV-Vis spectrum correspond to the energy required to promote an electron from a lower to a higher energy molecular orbital, often from the HOMO to the LUMO. tandfonline.com Time-dependent density functional theory (TD-DFT) is a common method used to simulate UV-Vis spectra. tandfonline.com The calculated electronic transitions can help in understanding the photophysical properties of the compound. For substituted naphthoic acids, the position and nature of the substituents can cause a shift in the absorption bands (bathochromic or hypsochromic shifts).
Acidity (pKa) and Redox Potential Predictions
Acidity (pKa): The acidity of a molecule, quantified by its pKa value, is a measure of its ability to donate a proton. ebi.ac.ukebi.ac.uk For this compound, the carboxylic acid group is the primary acidic site. The pKa of the carboxylic acid is influenced by the electronic effects of the hydroxyl groups on the naphthalene (B1677914) ring. Computational methods, often employing continuum solvation models, can predict pKa values with reasonable accuracy. wayne.eduyoutube.com For instance, density functional theory (DFT) calculations have been used to predict the pKa of related compounds. While a specific predicted pKa for this compound is not available, it is expected to be in the range of other naphthoic acids, with some modulation due to the dihydroxy substitution.
Redox Potential: The redox potential of a molecule describes its tendency to be oxidized or reduced. This is a crucial parameter for understanding its role in biological systems, particularly in processes involving electron transfer. unl.pt Computational methods can be used to calculate the one-electron reduction potentials of molecules. wayne.edu These calculations typically involve determining the energy difference between the neutral and the radical ion species. youtube.com The redox properties of this compound are particularly relevant to its biological activities, but specific predicted redox potential values were not found in the search results.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful computational techniques that provide insights into the three-dimensional structure, conformational flexibility, and interactions of molecules with biological targets.
Conformational Analysis and Energy Minimization
Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. mountainscholar.org For a molecule like this compound, which has rotatable bonds (e.g., the C-C bond of the carboxylic acid group and the C-O bonds of the hydroxyl groups), multiple conformers can exist.
Energy minimization is a computational process used to find the lowest energy conformation of a molecule, which corresponds to its most stable structure. mountainscholar.org This is often achieved using molecular mechanics force fields (e.g., MMFF94) or quantum mechanical methods. The resulting optimized geometry provides information about bond lengths, bond angles, and dihedral angles. researchgate.net For instance, studies on ortho-substituted naphthoic acids have investigated the rotational barriers of the carboxylic group and how they are influenced by different substituents. researchgate.net
Protein-Ligand Docking and Interaction Energy Calculations (in silico, e.g., AhR binding)
Protein-ligand docking is a computational technique that predicts the preferred binding orientation of a small molecule (ligand) to a protein target. nih.govacs.orgacs.org This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of ligand-protein interactions.
This compound has been identified as a ligand for the Aryl Hydrocarbon Receptor (AhR). nih.govresearchgate.netresearchgate.net In silico docking studies have been performed to investigate the binding of 1,4-dihydroxy-2-naphthoic acid (a closely related isomer) to the AhR ligand-binding domain. nih.govnih.gov These studies have shown that it shares similar interactions within the AhR binding pocket as the potent agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), although differences exist, primarily due to the negatively charged carboxyl group of the naphthoic acid derivative. researchgate.net
Molecular dynamics (MD) simulations can be used to refine the docked poses and to study the stability of the ligand-protein complex over time. nih.gov The stability of the complex can be assessed by calculating the root-mean-square deviation (RMSD) of the ligand's heavy atoms. researchgate.net
Interaction energy calculations, such as the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method, are used to estimate the binding free energy of the ligand to the protein. researchgate.netresearchgate.net This allows for the identification of the most energetically favorable binding modes. nih.gov Per-residue interaction free energy calculations can further pinpoint the key amino acid residues in the protein's binding pocket that contribute most significantly to the binding affinity. researchgate.net
Molecular Dynamics Simulations for Binding Stability and Conformational Changes
Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules and their interactions over time. For this compound, while specific MD simulation studies are not extensively documented in public literature, the methodology has been rigorously applied to its isomer, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), providing a clear blueprint for how the binding stability and conformational changes of the 6-naphthoic acid isomer could be investigated.
These simulations are crucial for assessing how the ligand, such as a naphthoic acid derivative, interacts with a biological target, like a receptor or enzyme. The primary goals are to refine the docked structures, evaluate the stability of the ligand-protein complex, and determine the most energetically favorable binding modes. nih.gov
A notable study on 1,4-DHNA involved its interaction with the Aryl Hydrocarbon Receptor (AhR). nih.gov Researchers performed multiple independent MD simulation runs to analyze the stability of the complex. A key metric in these simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions in the ligand and protein from a reference structure over the course of the simulation. A low and stable RMSD value indicates that the complex remains in a consistent and stable conformation. For the 1,4-DHNA:AhR complex, the RMSD of the ligand's heavy atoms was found to be 0.9 ± 0.5 Å, signifying a stable binding mode over a 30-nanosecond simulation period. nih.gov
Such simulations elucidate the specific intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that are critical for binding. In the case of 1,4-DHNA, computational analysis revealed that it shares similar interactions within the AhR binding pocket as other known ligands but differs primarily due to its negatively charged carboxyl group. nih.govresearchgate.net Docking studies on related hydroxylated naphthoic acids have identified key hydrogen bonds between the hydroxyl groups and specific amino acid residues within the receptor's binding domain, such as Tyr-316 and Ser-365. These computational approaches are vital for understanding the structural basis of a ligand's biological activity and for guiding the design of new molecules with improved binding affinity and specificity.
Table 1: Example MD Simulation Parameters and Findings for Naphthoic Acid Analogues
| Parameter | Description | Example Finding (for 1,4-DHNA:AhR Complex) | Reference |
|---|---|---|---|
| Simulation Time | The total time the molecular system is simulated. | 30 nanoseconds (ns) | nih.gov |
| RMSD (Ligand) | Root Mean Square Deviation of the ligand's heavy atoms, indicating binding stability. | 0.9 ± 0.5 Å | nih.gov |
| Binding Free Energy (MM-GBSA) | Molecular Mechanics/Generalized Born Surface Area is a method to calculate the free energy of binding. | Used to identify the most energetically favored binding conformations. | nih.gov |
| Key Interacting Residues | Specific amino acids in the protein's binding pocket that form significant interactions with the ligand. | Shares interaction patterns with other AhR ligands. | nih.govresearchgate.net |
Reaction Mechanism Elucidation and Reactivity Predictions
Understanding the reaction mechanisms involving this compound is fundamental to predicting its reactivity and guiding its synthesis or understanding its metabolic fate. Computational chemistry provides essential tools for this purpose, primarily through transition state (TS) searches and reaction path analysis using methods like Density Functional Theory (DFT). sciencepublishinggroup.com
A key reaction involving this specific molecule is its biosynthesis. 1,4-dihydroxy-6-naphthoate synthase is the enzyme responsible for catalyzing the formation of the molecule's core structure, which is a precursor to menaquinone (vitamin K2) in many pathogenic bacteria. ubc.ca Elucidating the precise catalytic mechanism of this enzyme is a significant research goal, as it can inform the design of specific inhibitors. Computational studies can map the entire reaction coordinate, identifying the structures of intermediates and the transition states that connect them, thereby revealing the energy barriers for each step of the enzymatic reaction.
For related naphthoic acid derivatives, computational studies have been used to investigate rotational barriers and the effects of different substituents on the molecule's geometry. sciencepublishinggroup.com By calculating the energy profile as a functional group (like the carboxylic acid group) rotates, researchers can identify the lowest-energy (most stable) conformation and the transition states for rotation. These rotational barriers are correlated with geometric parameters like bond lengths and angles, providing insight into electronic effects such as conjugation. sciencepublishinggroup.comresearchgate.net
Furthermore, reaction mechanisms for processes like prenylation have been studied for the isomer 1,4-DHNA. biorxiv.org These studies show that such electrophilic substitution reactions are governed by the electron density of the aromatic ring, with the reaction occurring at the most nucleophilic positions. biorxiv.org Similar computational analyses for this compound could predict its reactivity in various chemical transformations.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structure. researchgate.netmdpi.com These in silico methods are crucial for screening new compounds and prioritizing experimental work, thereby reducing costs and time. nih.gov
For naphthoic acid derivatives, QSAR and QSPR studies have been conducted to link structural features to reactivity and potential biological activities. sciencepublishinggroup.comsciencepg.com These models are built by first calculating a set of molecular descriptors for a series of compounds. Descriptors are numerical values that encode different aspects of a molecule's structure, such as its electronic properties (e.g., HOMO-LUMO gap, charge distribution), steric properties (e.g., molecular volume), and thermodynamic properties (e.g., ionization potential, electron affinity). sciencepublishinggroup.comsciencepg.com
Once the descriptors are calculated, statistical methods are used to build a mathematical equation that correlates these descriptors with an observed activity or property. mdpi.com For instance, a study on ortho-substituted naphthoic acids used DFT to calculate various physicochemical properties and linked them to biological activities through QSAR analysis. sciencepublishinggroup.com
While a specific QSAR model for this compound is not prominently available, extensive structure-activity relationship (SAR) studies on its isomers provide the foundational data for such models. researchgate.netnih.gov For example, research on 1,4-DHNA and related analogues demonstrated that the presence and position of the hydroxyl and carboxyl groups are critical for its activity as an agonist of the Aryl Hydrocarbon Receptor (AhR). nih.govnih.gov Specifically, the 1,4-dihydroxy substitution pattern and the presence of the carboxyl group were found to significantly enhance activity. nih.govresearchgate.net This type of data is essential for developing predictive QSAR models for this class of compounds.
Table 2: Descriptors and Properties in QSAR/QSPR Studies of Naphthoic Acids
| Descriptor/Property Category | Specific Examples | Predicted Outcome | Reference |
|---|---|---|---|
| Quantum Chemical Descriptors | Total energy, HOMO-LUMO energy gap, Dipole moment, Ionization potential, Electron affinity | Chemical reactivity, Molecular stability | sciencepublishinggroup.comsciencepg.com |
| Geometric Descriptors | Bond lengths, Bond angles, Dihedral angles | Conformational stability, Rotational energy barriers | sciencepublishinggroup.com |
| Structural Substituents | Presence/absence and position of hydroxyl and carboxyl groups | Biological activity (e.g., AhR agonism) | nih.govresearchgate.net |
Transition State Search and Reaction Path Analysis
Material Science Applications through Computational Design
The computational prediction of self-assembly is a cutting-edge field of materials science that seeks to understand how molecules spontaneously organize into ordered, supramolecular structures. The naphthoic acid scaffold, due to its rigid aromatic core and hydrogen-bonding functional groups (hydroxyl and carboxyl), possesses intrinsic properties that can drive self-assembly.
Computational modeling can predict whether molecules like this compound will form higher-order structures such as nanotubes, nanofibers, or liquid crystals. These predictions are often based on simulations that model intermolecular interactions, including hydrogen bonding, π-π stacking between the naphthalene rings, and van der Waals forces.
For example, studies on other naphthoic acid derivatives have shown their ability to form unique "naphthotubes" through cooperative self-assembly. researchgate.net These structures exhibit unique recognition properties that make them suitable for applications in molecular sensing and the development of molecular machines. researchgate.net Theoretical calculations can help predict the geometry of these assemblies and the strength of the interactions holding them together. By understanding these driving forces, scientists can computationally screen for molecules with a high propensity for self-assembly into desired architectures.
Computational design plays a pivotal role in the development of new functional materials. By incorporating specific molecular moieties like this compound, materials can be endowed with desired properties such as thermal stability, conductivity, or specific binding capabilities.
Hydroxylated naphthoic acids are recognized as valuable monomers for the synthesis of high-performance polymers. For instance, poly(2-hydroxy-6-naphthoic acid) is known for its exceptional thermal stability. Computational methods can be used to predict the properties of polymers derived from this compound. By modeling the polymer chain's conformation, packing, and intermolecular forces, researchers can estimate material properties like the glass transition temperature, mechanical strength, and thermal resistance before undertaking complex synthesis.
Furthermore, a structurally similar compound, 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA), has been identified as a potential bio-based alternative to petroleum-derived components in polymers. tandfonline.com The synthesis of such molecules from renewable resources like sinapic acid highlights a sustainable route to advanced materials. tandfonline.com Computational studies can accelerate this process by predicting the properties of the resulting biopolymers and guiding the selection of the most promising candidates for experimental validation. The functional groups of this compound also make it an attractive building block for metal-organic frameworks (MOFs) or other crystalline materials with potential applications in gas storage, catalysis, or separation.
Applications of 1,4 Dihydroxy 6 Naphthoic Acid in Materials Science, Catalysis, and Organic Synthesis
Utilization in Functional Materials and Polymer Science
The bifunctional nature of 1,4-dihydroxy-6-naphthoic acid, possessing both hydroxyl and carboxylic acid groups on a rigid naphthalene (B1677914) core, makes it a valuable building block in materials science. Its structural features allow for its incorporation into a variety of advanced materials, influencing their thermal, mechanical, and optical properties.
As a Monomer in Polymer Synthesis (e.g., Polyesters, Polycarbonates)
Hydroxylated naphthoic acids are recognized as monomers for creating high-performance polymers. Specifically, derivatives like 6-hydroxy-2-naphthoic acid are used to produce liquid crystalline polyesters with excellent heat resistance and mechanical properties. patsnap.comgoogle.com.na These polymers are synthesized through polycondensation reactions. patsnap.com For instance, copolyesters of 6-hydroxy-2-naphthoic acid and 4-hydroxybenzoic acid are known for their thermal stability and are characterized by various analytical methods, including DSC and X-ray diffraction. researchgate.net
While direct evidence for the use of this compound in large-scale commercial polyester (B1180765) or polycarbonate production is limited in the provided results, its structural similarity to other high-performance monomers, such as 6-hydroxy-2-naphthoic acid and p-hydroxybenzoic acid, suggests its potential. epo.orggoogleapis.com The presence of two hydroxyl groups and a carboxylic acid offers multiple reaction sites for polymerization, potentially leading to cross-linked or branched polymers with unique characteristics. Aromatic polyesters derived from such monomers are noted for their low dielectric loss, making them suitable for electronic film applications. patsnap.com
Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. rsc.org The formation of these frameworks relies on the self-assembly of metal ions or clusters with organic linkers (ligands). rsc.orgberkeley.edu
The carboxylic acid and hydroxyl groups of this compound make it a suitable candidate for use as an organic linker. While specific examples detailing the integration of this compound into MOFs or COFs are not prevalent in the search results, the use of structurally similar molecules is well-documented. For example, 2,3-dihydroxynaphthalene-1,4-dicarbaldehyde (B34723) serves as a redox-active monomer for hydroxyl-functionalized COFs used in supercapacitors. The general principle involves the coordination of the functional groups (like carboxylates and phenolates) to metal centers to form extended, porous networks. berkeley.edu The dihydroxy substitution pattern, in particular, can enhance binding affinity to metal centers.
Application as a Dye or Pigment Component
This compound and its isomers are recognized as useful intermediates in the production of dyes and pigments. solubilityofthings.comgoogle.comgoogle.com The naphthalene core is a common chromophore, and the hydroxyl substituents can act as auxochromes, modifying the color and intensity of the dye. For instance, 3-hydroxy-2-naphthoic acid is a key intermediate in the synthesis of azo dyes. The vibrant color and stability of compounds like 1,4-dihydroxynaphthalene-2-carboxylic acid have led to their use in formulating dyes for the textile industry. solubilityofthings.com
Role in Advanced Coatings and Composites
Polymers derived from hydroxylated naphthoic acids are valued for their thermal stability, making them suitable for engineering heat-resistant plastics and coatings. For example, poly(2-hydroxy-6-naphthoic acid) shows thermal stability up to 340°C. Liquid crystalline polyesters, which can be formed from monomers like 6-hydroxy-2-naphthoic acid, are used in composite materials where performance balance, flatness, and warp-deformation resistance are critical. patsnap.com The addition of fillers like mica to these polyester resins enhances their properties for demanding applications. patsnap.com
Catalytic Applications
As a Ligand in Metal-Catalyzed Reactions
The functional groups on this compound allow it to act as a ligand, binding to metal centers and influencing the activity and selectivity of catalysts. Transition metal complexes with naphthoate-based ligands are an active area of research due to their potential applications in various catalytic fields. tandfonline.com The ortho-dihydroxy configuration in related compounds is known to enable chelation with metal ions. While specific catalytic applications of this compound as a ligand are not detailed in the provided results, the fundamental chemistry of related naphthoic acids in forming catalytically active metal complexes is established. tandfonline.comscience.gov For example, 1,1'-Bi-2-naphthol (BINOL)-derived catalysts are used in asymmetric synthesis. science.gov
Organocatalytic Properties
While specific research detailing the use of this compound as a primary organocatalyst is not extensively documented, its molecular structure presents significant potential for such applications. The molecule contains multiple functional groups capable of participating in catalytic cycles.
The carboxylic acid moiety can function as a Brønsted acid catalyst, donating a proton to activate substrates. Simultaneously, the two phenolic hydroxyl groups can act as hydrogen-bond donors. This dual-functionality could allow the molecule to organize reactants through non-covalent interactions, lowering the activation energy of a reaction. In this capacity, it could facilitate reactions such as aldol (B89426) or Michael additions by activating the electrophilic partner. The arrangement of these groups on the rigid naphthalene scaffold provides a defined spatial orientation that could lead to stereoselective transformations, a key goal in modern organocatalysis.
Table 1: Potential Organocatalytic Functions of this compound
| Functional Group | Potential Catalytic Role | Type of Activation |
|---|---|---|
| Carboxylic Acid (-COOH) | Brønsted Acid Catalyst | Protonation of electrophiles |
| 1-Hydroxyl (-OH) | Hydrogen Bond Donor | Substrate orientation and activation |
Role in Acid-Base Catalysis
The structure of this compound inherently defines its role in acid-base chemistry. It is a polyfunctional Brønsted acid, capable of donating protons from both its carboxylic acid group and, to a lesser extent, its two hydroxyl groups. This property allows it to act as an acid catalyst in reactions that are promoted by proton transfer.
In a catalytic context, it can facilitate reactions like esterification or acetal (B89532) formation by protonating the carbonyl oxygen of a substrate, thereby increasing its electrophilicity. The conjugate base, a naphthoate salt, could subsequently act as a base in a later step of the reaction mechanism. The compound's ability to engage in strong hydrogen bonding is crucial, enabling it to stabilize charged intermediates and transition states within a catalytic cycle. In some cases, such as in curable powder coating compositions, dihydroxy-naphthoic acid derivatives are considered for use with base or acid catalysts. googleapis.com
Use as a Precursor or Intermediate in Organic Synthesis
Synthesis of Complex Naphthoic Acid Derivatives
This compound, also known by its IUPAC name 5,8-dihydroxy-2-naphthoic acid, is a valuable precursor in both biological and synthetic pathways. nih.govacs.org In nature, it is a key intermediate in the futalosine (B117586) pathway for the biosynthesis of menaquinone (vitamin K2) in various microorganisms. tandfonline.comsmolecule.com The enzyme 1,4-dihydroxy-6-naphthoate synthase (MqnD) catalyzes its formation from cyclic dehypoxanthine futalosine. acs.orguniprot.orguniprot.org
This natural availability and its stable aromatic core make it an attractive starting material for synthetic chemists. The functional groups on the molecule—a carboxylic acid and two hydroxyls—serve as handles for a wide range of chemical modifications to create more complex derivatives. For instance, the carboxylic acid can undergo esterification or amidation, while the hydroxyl groups can be converted to ethers or esters. The aromatic ring system itself can be subjected to further reactions, although the activating nature of the hydroxyl groups must be considered.
Recent research has shown that the 2-naphthoate (B1225688) motif, for which this compound is a key precursor, can be incorporated into complex natural products like ecteinamines through the action of nonribosomal peptide synthetase (NRPS) machinery. nih.gov This highlights its utility as a building block that nature itself employs for constructing intricate molecular architectures. nih.gov
Table 2: Synthetic Transformations of this compound
| Reaction Type | Reagent Example | Functional Group Targeted | Resulting Derivative |
|---|---|---|---|
| Esterification | Methanol (B129727), Acid Catalyst | Carboxylic Acid | Methyl 1,4-dihydroxy-6-naphthoate |
| Amidation | Amine, Coupling Agent | Carboxylic Acid | 1,4-Dihydroxy-6-naphthamide derivative |
| Etherification | Alkyl Halide, Base | Hydroxyl Groups | Alkoxy-naphthoic acid derivative |
Chemo-selective Transformations and Building Block Utility
The value of this compound as a building block is significantly enhanced by the potential for chemo-selective transformations. evitachem.com Chemoselectivity refers to the ability to react one functional group in the presence of others. The different pKa values and reactivity of the carboxylic acid versus the phenolic hydroxyls allow for selective protection or derivatization.
For example, the carboxylic acid can be selectively converted to an ester under Fischer esterification conditions (acid and alcohol), which would typically not affect the less reactive phenolic hydroxyls. Conversely, the hydroxyl groups could be selectively alkylated using a base strong enough to deprotonate them but not the carboxylate, which would be formed first. The electronic differences between the C1-OH and C4-OH, due to their proximity to the electron-withdrawing carboxylic acid group, may also allow for regioselective reactions, further increasing its synthetic utility. This controlled reactivity makes it a versatile scaffold for building complex molecules with precisely defined structures.
Potential in Sensor Technologies and Optoelectronics
Fluorescent Probes and Chemosensors
Naphthalene-based compounds are well-known for their inherent fluorescent properties, making them excellent candidates for the development of optical sensors. This compound is no exception. Its potential in this area stems from the combination of its fluorescent naphthalene core and the presence of oxygen-containing functional groups (-OH and -COOH) that can act as binding or chelation sites for analytes, particularly metal ions.
The principle of a chemosensor based on this molecule would involve a change in its fluorescence properties upon binding to a target analyte. For example, the coordination of a metal ion to the hydroxyl and carboxylate groups could lead to either fluorescence quenching (a decrease in intensity) or enhancement through mechanisms like chelation-enhanced fluorescence (CHEF). This change in the optical signal would be directly proportional to the concentration of the analyte. The development of fluorescent probes from other naphthoic acid templates for biological receptors has already been demonstrated, supporting the viability of this molecular framework for sensor applications.
Table 3: Potential Chemosensor Applications
| Target Analyte | Potential Binding Site(s) | Principle of Detection |
|---|---|---|
| Metal Ions (e.g., Fe³⁺, Cu²⁺) | Hydroxyl and Carboxylate groups | Fluorescence Quenching or Enhancement |
Organic Light-Emitting Diodes (OLEDs) and Solar Cell Applications
Naphthoic acid derivatives are a class of organic molecules that have garnered interest in the fields of materials science, particularly for their potential applications in organic electronics. Their rigid, aromatic structure provides a robust scaffold for the design of new materials with tailored electronic and photophysical properties. While specific research on this compound in Organic Light-Emitting Diodes (OLEDs) and solar cells is not extensively documented in publicly available research, the broader family of naphthoic acids and their derivatives has shown promise in these areas. The principles underlying their use can be extrapolated to understand the potential roles of this compound.
Organic Light-Emitting Diodes (OLEDs)
In the realm of OLEDs, the performance of the device is intrinsically linked to the properties of the organic materials used in its various layers, including the emissive layer. Derivatives of naphthoic acid have been investigated for their potential as emissive materials. For instance, a polycyclic aromatic hydrocarbon derived from 1-naphthoic acid, 7,8-Diphenyl-10H-phenaleno[1,9-gh]isochromen-10-one, has been successfully employed as an emissive layer in an OLED device. epa.gov This device was reported to emit yellow-green light, achieving a maximum intensity of 1740 cd/m² at an operating voltage of 15 V. epa.gov The luminescent properties of such compounds are crucial for their application in OLEDs.
The introduction of hydroxyl (-OH) and carboxylic acid (-COOH) functional groups, such as those in this compound, can further modulate the electronic properties of the naphthalene core. These groups can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection, transport, and recombination within the OLED stack. Furthermore, these functional groups can enhance the solubility of the material, facilitating its processing from solution, and can also promote intermolecular interactions that may affect the solid-state emission properties.
| OLED Performance Data for a Naphthoic Acid Derivative | |
| Emissive Material | 7,8-Diphenyl-10H-phenaleno[1,9-gh]isochromen-10-one |
| Maximum Intensity | 1740 cd/m² |
| Operating Voltage | 15 V |
| Emitted Light | Yellow-Green |
| Data sourced from a study on polycyclic aromatic hydrocarbons derived from 1-naphthoic acid. |
Solar Cell Applications
In the context of solar cells, particularly dye-sensitized solar cells (DSSCs), naphthoic acid derivatives can function as anchoring groups for photosensitizing dyes on the surface of semiconductor metal oxides like titanium dioxide (TiO₂). The carboxylic acid group is particularly effective at binding to the TiO₂ surface, ensuring strong electronic coupling for efficient electron injection from the excited dye into the semiconductor's conduction band.
Research on zinc phthalocyanine-based photosensitizers has explored the use of 2-naphthoic acid anchoring groups. researchgate.net The study investigated the photovoltaic performance of DSSCs employing different phthalocyanine (B1677752) dyes. The power conversion efficiencies (PCE) of these cells varied depending on the specific dye used, with a titanium oxide phthalocyanine (TiOPc) dye achieving a PCE of 3.3%. researchgate.net Computational studies have also supported the potential of substituted naphthoic acids in light-harvesting applications for DSSCs. sciencepublishinggroup.com
The dihydroxy substitution on the naphthalene ring, as seen in this compound, could potentially enhance the performance of such dyes by acting as electron-donating groups, which can improve the light-harvesting efficiency and modulate the electronic properties of the sensitizer.
| DSSC Performance Data with Naphthoic Acid Anchoring Groups | |
| Photosensitizer Type | Zinc Phthalocyanine Derivatives |
| Anchoring Group | 2-Naphthoic acid |
| Highest Power Conversion Efficiency (PCE) | 3.3% (with TiOPc dye) |
| Data from a study on zinc phthalocyanine-based photosensitizers. |
Furthermore, materials science research has looked into 1,3-Dihydroxy-2-naphthoic acid for the production of optical materials with applications in electronics and photonics. These materials have demonstrated desirable optical properties, such as specific refractive indices and light-emitting capabilities, which are relevant for the development of advanced solar cell components.
Future Research Directions and Unexplored Avenues for 1,4 Dihydroxy 6 Naphthoic Acid
Advancements in Asymmetric Synthesis and Chiral Derivatization
While methods for the synthesis of various naphthoic acid derivatives exist, the development of highly efficient and stereoselective asymmetric syntheses for 1,4-Dihydroxy-6-naphthoic acid and its analogs presents a significant opportunity. rsc.orgresearchgate.net Future research could focus on employing novel chiral catalysts, such as chiral phosphoric acids, to control the stereochemistry of the molecule. researchgate.net This would be crucial for investigating the specific biological activities of different enantiomers, as stereoisomers often exhibit distinct pharmacological profiles.
Furthermore, the exploration of chiral derivatization of this compound opens up new avenues for creating novel molecular architectures. researchgate.net By introducing chiral auxiliaries or engaging in enantioselective reactions, a diverse library of chiral derivatives could be synthesized. The absolute stereochemistry of these new compounds could be determined using techniques like X-ray crystallography and chiroptical spectroscopy. researchgate.netresearchgate.net This would enable a deeper understanding of structure-activity relationships and the design of molecules with enhanced or entirely new biological functions.
Deeper Elucidation of its Role in Underexplored Biological Systems
1,4-Dihydroxy-2-naphthoic acid (a close structural relative) is known to be an intermediate in the biosynthesis of menaquinone (vitamin K2) in some bacteria and has been identified in certain microorganisms like Propionibacterium freudenreichii. nih.govbiorxiv.orgresearchgate.net It has also been shown to act as an aryl hydrocarbon receptor (AhR) agonist and possesses anti-inflammatory properties. nih.govmedchemexpress.com However, the specific roles and mechanisms of action of this compound in various biological systems remain largely unexplored.
Future research should aim to:
Investigate its metabolic pathways in a wider range of organisms, including mammals.
Explore its potential as a signaling molecule or a modulator of enzymatic activity in different cell types. For instance, the related compound 1,4-dihydroxy-2-naphthoic acid (DHNA) has been shown to allosterically inhibit MenD, an enzyme in the menaquinone biosynthesis pathway of Staphylococcus aureus. royalsocietypublishing.orgroyalsocietypublishing.orgnih.govroyalsocietypublishing.org
Examine its effects on gut microbiota and its potential as a prebiotic. sciepub.com
Assess its therapeutic potential for conditions beyond those already suggested for related compounds, such as psoriasis and inflammatory bowel disease. nih.govnih.gov
Integration with Artificial Intelligence and Machine Learning for Predictive Research
The fields of artificial intelligence (AI) and machine learning (ML) offer powerful tools to accelerate research on this compound. By leveraging large datasets from existing literature and new high-throughput experiments, AI/ML models can be developed to:
Predict Biological Activity: Machine learning algorithms can be trained to predict the biological activities of novel derivatives of this compound based on their chemical structures. researchgate.net This can help prioritize the synthesis of compounds with the highest potential for desired therapeutic effects.
Optimize Synthetic Routes: AI can analyze vast reaction databases to suggest optimal synthetic pathways for this compound and its derivatives, potentially identifying more efficient and sustainable methods. acs.org
Elucidate Mechanisms of Action: By analyzing complex biological data, machine learning can help to identify potential molecular targets and signaling pathways affected by this compound, providing insights into its mechanism of action. researchgate.net
Develop Predictive Models for Physicochemical Properties: AI models can predict key properties like solubility, stability, and bioavailability, aiding in the design of more effective drug candidates. mdpi.com
The integration of AI and ML has the potential to significantly reduce the time and cost associated with traditional research and development, paving the way for more rapid discoveries. researchgate.net
Sustainable Production Strategies and Biorefinery Concepts
Current synthetic methods for producing naphthoic acid derivatives often rely on petroleum-based starting materials and may involve harsh reaction conditions. tandfonline.com A key area for future research is the development of sustainable production strategies for this compound. This could involve:
Biosynthesis: Exploring and engineering microbial strains or plant-based systems to produce the compound through fermentation or metabolic engineering. For instance, Propionibacterium freudenreichii is known to produce 1,4-dihydroxy-2-naphthoic acid, and fed-batch cultivation strategies have been explored to enhance its production. researchgate.netnih.gov
Chemo-enzymatic Synthesis: Combining enzymatic transformations with chemical synthesis steps to create more environmentally friendly and efficient processes. tandfonline.com
Biorefinery Integration: Incorporating the production of this compound into a biorefinery concept, where biomass is converted into a range of valuable products, including fuels, chemicals, and materials. blogspot.comresearcher.life This approach aligns with the principles of a circular economy and sustainable chemistry. Lignocellulosic biomass, for example, can be a source for valuable aromatic compounds. researchgate.net
Novel Applications in Emerging Technologies and Interdisciplinary Research
The unique chemical structure of this compound suggests potential applications beyond the biomedical field. Interdisciplinary research could uncover novel uses in emerging technologies, such as:
Materials Science: Investigating its potential as a building block for functional polymers or as a component in advanced materials with specific optical or electronic properties.
Bioelectronics: Exploring its use in the development of biosensors. Recently, a whole-cell bioelectronic sensor was developed to detect 1,4-dihydroxy-2-naphthoic acid. rice.edu
Nanotechnology: Examining its ability to self-assemble into nanostructures or to functionalize nanoparticles for targeted delivery or catalytic applications.
By fostering collaboration between chemists, biologists, materials scientists, and engineers, the full technological potential of this compound can be realized.
Q & A
Q. What are the recommended experimental protocols for handling and storing 1,4-dihydroxy-6-naphthoic acid to ensure stability?
Methodological Answer:
- Handling: Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to minimize inhalation risks .
- Storage: Store the compound in airtight containers at -20°C for long-term stability (up to 3 years). For short-term use (≤1 month), -20°C in DMSO is acceptable. Avoid exposure to light and humidity, as these may accelerate decomposition .
- Transport: Ship at room temperature in sealed containers with desiccants to prevent moisture absorption .
Q. How can researchers address solubility challenges when preparing stock solutions of this compound?
Methodological Answer:
- Solvent Selection: Use dimethyl sulfoxide (DMSO) for in vitro studies, as the compound dissolves at 175 mg/mL (857.09 mM) with sonication. For in vivo applications, prepare injectable solutions using 0.5% sodium carboxymethyl cellulose (CMC-Na) or saline with 10% Tween 80 to enhance bioavailability .
- Sonication Protocol: Sonicate at 40 kHz for 15–20 minutes to ensure complete dissolution. Centrifuge (3,000 rpm, 5 minutes) to remove undissolved particulates before use .
Q. What analytical techniques are most suitable for characterizing this compound purity and structural integrity?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection at 254 nm to assess purity. A retention time shift may indicate degradation .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative ion mode confirms molecular weight (204.18 g/mol) and detects impurities .
- Melting Point Analysis: The compound decomposes at 220°C; deviations from this range suggest impurities or hydration .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the reactivity of this compound in catalytic vs. non-catalytic environments?
Methodological Answer:
- Controlled Replication: Repeat experiments under inert conditions (e.g., argon atmosphere) to rule out oxidation artifacts. Compare results with structurally similar compounds like 6-hydroxy-2-naphthoic acid, which lacks the 1,4-dihydroxy configuration, to isolate functional group contributions .
- Kinetic Studies: Use stopped-flow spectrophotometry to measure reaction rates in the presence of metal catalysts (e.g., Fe³⁺) versus uncatalyzed conditions. This clarifies whether hydroxyl groups act as chelating agents or redox mediators .
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Regioselective Protection: Temporarily protect the 1,4-dihydroxy groups with tert-butyldimethylsilyl (TBDMS) ethers to direct functionalization at the 6-carboxylic acid position .
- Catalytic Decarboxylation: Use Pd/C under H₂ atmosphere to remove the carboxylic acid group while retaining hydroxyl functionality for downstream modifications .
- Validation: Confirm derivative structures via ¹H/¹³C NMR and compare with PubChem CID 671 (parent compound) to verify regiochemical fidelity .
Q. How should researchers design stability studies to evaluate this compound under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Degradation Testing: Incubate samples at 40°C, 60°C, and 80°C in buffers spanning pH 2–8. Monitor degradation products via LC-MS every 24 hours for 7 days.
- Kinetic Modeling: Apply the Arrhenius equation to extrapolate shelf-life under standard storage conditions (-20°C). Note that acidic conditions (pH <4) accelerate hydrolysis of the carboxylic acid group .
Q. What methodologies address discrepancies in reported biological activity of this compound across in vitro and in vivo models?
Methodological Answer:
- Dose-Response Calibration: Perform parallel assays in cell lines (e.g., HEK293) and animal models (e.g., murine), using isotopically labeled compound (e.g., ¹³C) to track bioavailability and metabolite formation .
- Controlled Variable Isolation: Standardize experimental parameters (e.g., serum concentration in cell media, animal diet) to minimize confounding factors. Cross-validate results with orthogonal assays (e.g., qPCR vs. Western blot) .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting reports on the compound’s role in microbial metabolism?
Methodological Answer:
- Strain-Specific Profiling: Test the compound against multiple bacterial strains (e.g., E. coli K-12 vs. Propionibacterium freudenreichii) under identical growth conditions. Use RNA-seq to identify differentially expressed genes linked to naphthoic acid metabolism .
- Metabolomic Cross-Validation: Employ ¹H-NMR or GC-MS to quantify pathway intermediates (e.g., menaquinones) in wild-type vs. knockout strains. Discrepancies may arise from species-specific enzyme promiscuity .
Q. What experimental frameworks validate the compound’s interactions with biomolecular targets (e.g., enzymes, receptors)?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., cytochrome P450) on sensor chips to measure binding kinetics (ka, kd). Compare with 6-hydroxy-2-naphthoic acid to assess structural specificity .
- Molecular Dynamics (MD) Simulations: Model hydrogen bonding and π-π stacking interactions between the compound’s hydroxyl/carboxylic groups and active site residues. Validate predictions via site-directed mutagenesis .
Methodological Best Practices
- Reference Standards: Use certified reference materials (CRMs) from ISO 17025-accredited suppliers to ensure reproducibility .
- Ethical Compliance: Adhere to institutional guidelines for hazardous waste disposal (e.g., incineration via EPA-approved facilities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
